Fmoc-Lys(Boc)-PAB-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H39N3O6 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C33H39N3O6/c1-33(2,3)42-31(39)34-19-9-8-14-29(30(38)35-23-17-15-22(20-37)16-18-23)36-32(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-13,15-18,28-29,37H,8-9,14,19-21H2,1-3H3,(H,34,39)(H,35,38)(H,36,40)/t29-/m0/s1 |
InChI Key |
QVMCOYLAKYXURU-LJAQVGFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Fmoc-Lys(Boc)-PAB-OH: A Key Linker in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Lys(Boc)-PAB-OH is a specialized chemical linker molecule integral to the advancement of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs). This guide provides an in-depth overview of its chemical properties, a representative synthesis protocol, and its critical role in the sophisticated workflows of modern drug development. The strategic incorporation of a p-aminobenzyl (PAB) alcohol moiety facilitates a self-immolative mechanism, ensuring the controlled release of therapeutic payloads. This document serves as a technical resource for researchers and professionals engaged in the design and synthesis of complex bioconjugates.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a clear quantitative basis for its use in synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₃₉N₃O₆ | [] |
| Molecular Weight | 573.69 g/mol | [] |
| CAS Number | 870487-06-2 | [] |
| Purity | Typically >96% | [] |
Role in Drug Development: The Linker in Antibody-Drug Conjugates
This compound functions as a cleavable linker, a critical component in the design of ADCs. ADCs are a class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.
The linker's primary role is to connect the antibody to the drug payload. The dipeptide sequence, in this case represented by the lysine (B10760008) residue, is designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. The p-aminobenzyl alcohol (PAB) group acts as a self-immolative spacer. Following the enzymatic cleavage of the amide bond linking the lysine to the PAB group, a cascade of electronic rearrangements ensues, culminating in the release of the unmodified drug. This mechanism is crucial for the efficacy of the ADC, as it ensures that the potent payload is liberated only after internalization into the target cell.
Representative Experimental Protocol: Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found, a representative procedure can be constructed based on established methods for similar dipeptide linkers, such as Fmoc-Val-Cit-PAB-OH. The core of this synthesis is the formation of an amide bond between the carboxylic acid of Fmoc-Lys(Boc)-OH and the amine of p-aminobenzyl alcohol.
Materials:
-
Fmoc-Lys(Boc)-OH
-
p-Aminobenzyl alcohol
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent
-
Hydroxybenzotriazole (HOBt) or a similar activating agent
-
Dichloromethane (DCM) as the solvent
-
N,N-Dimethylformamide (DMF) as a co-solvent if needed for solubility
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Activation of Fmoc-Lys(Boc)-OH: In a round-bottom flask, dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add DIC (1.1 equivalents) to the cooled solution and stir for 15-20 minutes to allow for the formation of the active ester.
-
Amide Bond Formation: In a separate flask, dissolve p-aminobenzyl alcohol (1 equivalent) in DCM. Add this solution to the activated Fmoc-Lys(Boc)-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate successively with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for the synthesis of an antibody-drug conjugate using this compound as a linker and the subsequent intracellular release of the drug.
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Caption: Intracellular pathway of ADC leading to drug release.
Conclusion
This compound is a sophisticated and essential tool in the development of targeted cancer therapies. Its well-defined chemical properties and the predictable mechanism of drug release it facilitates make it a valuable component in the construction of antibody-drug conjugates. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this linker in their synthetic and therapeutic strategies. The provided representative protocol and workflow diagrams offer a practical framework for the application of this compound in the cutting-edge field of bioconjugate chemistry.
References
An In-depth Technical Guide to Fmoc-Lys(Boc)-PAB-OH: A Key Linker in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Lys(Boc)-PAB-OH, a critical bifunctional linker used in the development of sophisticated therapeutics, particularly antibody-drug conjugates (ADCs). This document details its chemical properties, suppliers, pricing, and its pivotal role as a self-immolative spacer in targeted drug delivery. Furthermore, it offers insights into relevant experimental protocols and the underlying mechanisms of action that are crucial for researchers in the field.
Introduction
This compound is a derivative of the amino acid lysine (B10760008), featuring orthogonal protecting groups—Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl)—and a p-aminobenzyl alcohol (PAB) moiety. This molecular architecture makes it an invaluable tool in bioconjugation chemistry. The Fmoc group provides temporary protection of the α-amino group, which is crucial for peptide synthesis, while the Boc group protects the ε-amino group of the lysine side chain. The PAB-OH group serves as a self-immolative spacer, a key component in designing cleavable linkers for targeted drug delivery systems.[1][2][3]
The primary application of this compound is in the construction of linkers for ADCs. In this context, it is often incorporated into a peptide sequence that is recognized and cleaved by specific enzymes, such as cathepsins, which are overexpressed in the tumor microenvironment.[4][] Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction, leading to the release of the cytotoxic payload in its active form directly at the target site.[6][7] This targeted release mechanism enhances the therapeutic window of the drug by minimizing systemic toxicity.
Chemical Properties
| Property | Value |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid p-aminobenzyl ester |
| CAS Number | 870487-06-2 |
| Molecular Formula | C33H39N3O6 |
| Molecular Weight | 573.69 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |
Suppliers and Pricing
The availability and cost of this compound can vary among suppliers. Below is a summary of representative suppliers and their listed prices. Please note that prices are subject to change and may vary based on quantity and purity.
| Supplier | Catalog Number | Quantity | Price (USD) | Purity |
| BroadPharm | BP-28798 | 250 mg | $380.00 | >98% |
| 500 mg | $650.00 | |||
| 1 g | $950.00 | |||
| Precise PEG | AAD-5029 | - | Inquire | >96% |
| MedChemExpress | HY-W017397 | - | Inquire | >98% |
Note: This information is based on publicly available data and is intended for illustrative purposes. Please contact the suppliers directly for current pricing and availability.
Role in Antibody-Drug Conjugates: A Signaling Pathway
This compound is a foundational component for constructing cathepsin-cleavable linkers used in ADCs. The following diagram illustrates the mechanism of action of an ADC employing such a linker.
Experimental Protocols
Synthesis of a Peptide-Linker Intermediate
This protocol describes the general steps for coupling an amino acid to the PAB moiety on a solid support, which is a common strategy in constructing ADC linkers.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours to cleave the peptide-linker from the solid support and remove the Boc protecting group.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the product by preparative reverse-phase HPLC.
Purification and Characterization
Purification:
-
Preparative Reverse-Phase HPLC (RP-HPLC): This is the standard method for purifying peptide-linker constructs.[8]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.
-
Detection: UV detection at 220 nm and 280 nm.
-
Characterization:
-
Analytical RP-HPLC: To assess the purity of the final product. The conditions are similar to preparative HPLC but on an analytical scale.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule. 1H and 13C NMR spectra are typically acquired in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
Conjugation to an Antibody (General Protocol)
This protocol outlines the general steps for conjugating a drug-linker construct to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker construct with a reactive group (e.g., maleimide)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if conjugating to cysteines)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: If targeting cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP.
-
Drug-Linker Activation: Prepare the drug-linker construct for conjugation. This may involve deprotection of a terminal group to expose a reactive handle.
-
Conjugation Reaction: React the prepared mAb with the drug-linker construct in the conjugation buffer. The stoichiometry will determine the drug-to-antibody ratio (DAR).
-
Quenching: Quench any unreacted maleimide (B117702) groups on the drug-linker with a quenching agent.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using size exclusion chromatography or other suitable methods.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), RP-HPLC, and size exclusion chromatography (SEC).
Experimental Workflow for ADC Synthesis
The following diagram outlines a typical workflow for the synthesis of an antibody-drug conjugate using a linker derived from this compound.
Conclusion
This compound is a versatile and essential building block for the development of advanced drug delivery systems, particularly in the field of antibody-drug conjugates. Its unique combination of orthogonal protecting groups and a self-immolative spacer allows for the precise construction of cleavable linkers that can selectively release therapeutic payloads in the target environment. This technical guide provides researchers and drug development professionals with a foundational understanding of its properties, sourcing, and application, along with generalized experimental frameworks to aid in the design and synthesis of next-generation targeted therapies. As the field of targeted drug delivery continues to evolve, the strategic use of well-designed linkers like this compound will remain a cornerstone of innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A light-responsive, self-immolative linker for controlled drug delivery via peptide- and protein-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. Perspectives About Self-Immolative Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Safety and Handling of Fmoc-Lys(Boc)-PAB-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for Fmoc-Lys(Boc)-PAB-OH (Fmoc-N-ε-Boc-p-aminobenzyl-L-lysine), a specialized peptide linker. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety data from the structurally similar and well-documented compound, Fmoc-Lys(Boc)-OH, as a surrogate for hazard identification and handling protocols. It is imperative to handle all laboratory chemicals with caution and to use this guide as a supplement to, not a replacement for, institutional safety protocols and professional judgment.
Compound Identification and Properties
This compound is a peptide linker that contains an Fmoc-protected amine and a Boc-protected lysine (B10760008) residue.[1] The Fmoc group can be removed under basic conditions to yield a free amine for further conjugation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H39N3O6 | [1][2][3] |
| Molecular Weight | 573.68 g/mol (approx. 573.7) | |
| CAS Number | 870487-06-2 | |
| Purity | >96% to 98% | |
| Appearance | Solid |
Table 2: Physicochemical Properties of the Surrogate Compound, Fmoc-Lys(Boc)-OH
| Property | Value | Source |
| Molecular Formula | C26H32N2O6 | |
| Molecular Weight | 468.5 g/mol | |
| CAS Number | 71989-26-9 | |
| Melting Point | 130-135 °C (decomposes) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. |
Hazard Identification and Toxicology
Based on the data for the surrogate compound Fmoc-Lys(Boc)-OH, this compound is not classified as a hazardous substance. However, as with all chemicals, it should be handled with care.
Toxicological Information (Fmoc-Lys(Boc)-OH as surrogate):
-
Acute Toxicity: Shall not be classified as acutely toxic. No data is available.
-
Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.
-
Serious Eye Damage/Irritation: Shall not be classified as seriously damaging to the eye or eye irritant.
-
Respiratory or Skin Sensitisation: Shall not be classified as a respiratory or skin sensitiser.
-
Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.
-
Carcinogenicity: Shall not be classified as carcinogenic. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.
-
Reproductive Toxicity: Shall not be classified as a reproductive toxicant.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): Shall not be classified as a specific target organ toxicant.
Although not classified as hazardous, inhalation of dust may cause respiratory tract irritation, and ingestion may be harmful.
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling non-hazardous chemical solids and information derived from the surrogate compound, Fmoc-Lys(Boc)-OH.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If dust is generated, use a particulate filter respirator.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from strong oxidizing agents.
Storage
-
Storage Temperature: Store at -20°C.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spills and Disposal
-
Spills: Use personal protective equipment. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. Prevent the product from entering drains.
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualized Workflows
The following diagrams illustrate the key workflows for the safe handling of this compound.
Caption: General workflow for the safe handling of this compound.
Caption: Spill response workflow for this compound.
References
The Gatekeeper of Potency: A Technical Guide to the Role of the p-Aminobenzyl (PAB) Group in Self-Immolative Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a cornerstone in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Among the most critical components of these linkers is the p-aminobenzyl (PAB) group, a self-immolative spacer that ensures the conditional and efficient release of potent payloads at the target site. This technical guide provides an in-depth exploration of the PAB group's function, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to illuminate its pivotal role in drug delivery.
The Core Function: A Self-Immolative Cascade
The p-aminobenzyl group is a key component of self-immolative linkers, which are designed to spontaneously degrade in response to a specific stimulus.[1] In the context of ADCs, the PAB group acts as a stable bridge between a trigger—often a dipeptide sequence cleaved by lysosomal proteases—and the cytotoxic payload.[2] The most prevalent dipeptide trigger is the valine-citrulline (Val-Cit) motif, which is recognized and hydrolyzed by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[2][3]
Upon enzymatic cleavage of the Val-Cit dipeptide, the aniline (B41778) nitrogen of the PAB group is unmasked.[4] This initiates a rapid and irreversible 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the spacer. This process liberates the unmodified cytotoxic drug, carbon dioxide, and an aza-quinone methide by-product. The self-immolative nature of the PAB spacer is crucial for ensuring that the payload is released in its fully active form, as any residual linker fragments could diminish its efficacy.
Quantitative Analysis of PAB Linker Performance
The stability of the linker in systemic circulation and the rate of its cleavage within the target cell are critical parameters that define the therapeutic window of an ADC. An ideal linker must remain intact in the bloodstream to prevent premature payload release and off-target toxicity, yet be rapidly cleaved upon internalization into cancer cells to exert its cytotoxic effect.
Plasma Stability
The Val-Cit-PAB linker system exhibits excellent stability in human plasma, a crucial attribute for minimizing systemic toxicity. However, it is important to note that this stability can be species-dependent, with some studies showing increased lability in rodent plasma due to the activity of certain carboxylesterases. This highlights the importance of careful preclinical model selection. Modifications to the linker, such as the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker, have been shown to enhance stability in mouse plasma without compromising cathepsin B-mediated cleavage.
| Linker Type | Species | Plasma Half-Life (t½) | Key Findings |
| Val-Cit-PABC-MMAE | Human | ~230 days | High stability in human plasma. |
| Val-Cit-PABC-MMAE | Mouse | ~80 hours | Significantly less stable than in human plasma. |
| Phe-Lys-PABC-MMAE | Human | ~30 days | Less stable than the Val-Cit linker in human plasma. |
| Phe-Lys-PABC-MMAE | Mouse | ~12.5 hours | Less stable than the Val-Cit linker in mouse plasma. |
| EVCit-PABC-MMAF | Mouse | >95% intact after 14 days | Addition of glutamic acid significantly improves stability in mouse plasma. |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. PABC refers to p-aminobenzyl carbamate.
Enzymatic Cleavage Kinetics
The rate of payload release is governed by the efficiency of enzymatic cleavage. While direct kinetic parameters for the cleavage of full ADCs are not always available, studies using model substrates provide valuable insights. The Val-Cit dipeptide is a highly efficient substrate for cathepsin B. The rate of immolation of the PAB group itself can be influenced by the nature of the attached payload; for instance, electron-withdrawing groups on a phenolic payload can accelerate the 1,6-elimination.
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Notes |
| Val-Cit | High | Considered the benchmark for efficient cathepsin B-mediated cleavage. |
| Phe-Lys | High | Also an efficient substrate, though may exhibit lower plasma stability. |
| Val-Ala | Moderate | Cleaved at approximately half the rate of the Val-Cit linker. |
Note: This table provides a qualitative comparison of cleavage rates based on findings in the literature.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation and selection of PAB-containing linkers in ADC development.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a Val-Cit-PAB-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker (e.g., 1 mg/mL stock solution)
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC system with a suitable column for separating the payload from the ADC
Procedure:
-
Enzyme Activation: Pre-incubate the Recombinant Human Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system and quantify the amount of released payload by integrating the peak area and comparing it to a standard curve.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Plasma Stability Assay (LC-MS/MS-Based)
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of prematurely released payload.
Materials:
-
ADC with Val-Cit-PAB linker
-
Human plasma (or other species of interest)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Sample Collection: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
ADC Capture: Capture the intact ADC from the plasma samples using Protein A or Protein G affinity chromatography. This step separates the ADC from any released payload.
-
Payload Extraction: Extract the free payload from the unbound plasma fraction using protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the amount of free payload in the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of released payload at each time point relative to the initial amount of conjugated payload.
Synthesis of a Val-Cit-PAB Drug-Linker Moiety (Example: MC-Val-Cit-PAB-MMAE)
Objective: To synthesize the maleimidocaproyl-valine-citrulline-p-aminobenzyl-monomethyl auristatin E drug-linker.
Procedure Outline:
-
Fmoc-Val-Cit-PAB-MMAE Synthesis: Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and HOBt in anhydrous DMF. Add DIPEA and stir until the reaction is complete, as monitored by HPLC. Purify the product by preparative HPLC.
-
Fmoc Deprotection: Dissolve the Fmoc-protected intermediate in DMF and treat with piperidine (B6355638) to remove the Fmoc group, yielding the free amine derivative.
-
Maleimide Activation: Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) to form an NHS ester.
-
Final Coupling: Couple the maleimide-activated linker to the free amine of the Val-Cit-PAB-MMAE intermediate. Purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms involving the PAB group.
Conclusion
The p-aminobenzyl group is a sophisticated and indispensable tool in the design of modern targeted therapies. Its well-defined, self-immolative 1,6-elimination mechanism provides a reliable and efficient means of releasing an unmodified payload within the target cell. A thorough understanding of the PAB spacer's stability, cleavage kinetics, and the factors that influence its performance is paramount for the successful development of safe and effective antibody-drug conjugates. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. medium.com [medium.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Understanding Fmoc and Boc protecting groups in peptide synthesis
An In-depth Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the two most prevalent strategies in solid-phase peptide synthesis (SPPS): the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protection methodologies. The choice between these two approaches is a critical decision in peptide synthesis, directly impacting efficiency, purity, and scalability.[1][2]
Core Principles: A Tale of Two Chemistries
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1][3] Fmoc is a base-labile protecting group, while Boc is acid-labile.[3][] This difference in deprotection chemistry forms the basis of their "orthogonality," enabling the selective removal of one type of protecting group without affecting another.[3][5]
The Fmoc/tBu Strategy: This approach utilizes the base-labile Nα-Fmoc group for temporary protection of the α-amino function and acid-labile side-chain protecting groups, typically based on the tert-butyl (tBu) group.[6][7] This orthogonality allows for the removal of the Fmoc group at each cycle of peptide chain elongation without affecting the side-chain protecting groups.[8] The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved in a single step using a strong acid, commonly trifluoroacetic acid (TFA).[6][8]
The Boc/Bzl Strategy: This older strategy is based on graduated acid lability.[6] The Nα-Boc group is removed with a moderate acid, such as TFA, while the more permanent side-chain protecting groups, typically benzyl (B1604629) (Bzl)-based, require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for removal.[6][7] This lack of true orthogonality can sometimes lead to the partial loss of side-chain protecting groups during the repeated Nα-deprotection steps.[8]
Comparative Overview
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile (e.g., 20% piperidine (B6355638) in DMF)[9][10] | Acid-labile (e.g., 25-50% TFA in DCM)[11][12] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[][7] | Strong acid-labile (e.g., Bzl)[6][7] |
| Final Cleavage | Milder acid conditions (e.g., TFA)[8] | Harsh, strong acid (e.g., HF)[6][8] |
| Orthogonality | Fully orthogonal[7][8] | Graduated lability, not fully orthogonal[6][7] |
| Automation | Highly compatible and standard for automated synthesizers[2][] | Less common for modern commercial synthesizers[2] |
| Safety/Handling | Avoids highly corrosive HF[8] | Requires specialized, HF-resistant apparatus[2][8] |
| Compatibility with PTMs | Generally compatible with sensitive modifications like phosphorylation and glycosylation[8][13] | Limited due to harsh final cleavage conditions[2][8] |
Chemical Mechanisms and Workflows
Fmoc Protection and Deprotection
The Fmoc group is introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu.[9] The deprotection is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine.[14][15] The dibenzofulvene byproduct is trapped by the amine base to form a stable adduct.[9][15]
Caption: Fmoc deprotection mechanism.
Boc Protection and Deprotection
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[5][16] The deprotection mechanism involves protonation of the carbamate (B1207046) by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation, forming an unstable carbamic acid which readily decarboxylates to yield the free amine.[17][18] The tert-butyl cation is typically scavenged to prevent side reactions.[19]
Caption: Boc deprotection mechanism.
SPPS Workflow Comparison
The cyclical nature of SPPS is illustrated below for both strategies.
Caption: Comparative workflows of Fmoc and Boc SPPS.
Experimental Protocols
The following sections provide detailed, generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis.
Manual Fmoc-SPPS Protocol
This protocol outlines the key steps for a single coupling cycle.
Materials:
-
Fmoc-protected amino acid
-
Solid-phase resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids)[20][21]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF[9]
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole) or OxymaPure®
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)[1]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.[6][20]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-20 minutes. A typical deprotection time is 2 x 10 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, 3-5 eq.), and HOBt/Oxyma (3-5 eq.) in DMF.
-
Add DIEA (6-10 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-4 hours at room temperature.[20]
-
Monitor reaction completion using a qualitative test (e.g., Kaiser ninhydrin (B49086) test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Manual Boc-SPPS Protocol
This protocol outlines the key steps for a single coupling cycle.
Materials:
-
Boc-protected amino acid
-
Solid-phase resin (e.g., Merrifield resin for peptide acids, BHA resin for peptide amides)[12]
-
Dichloromethane (DCM), peptide synthesis grade
-
Neutralization base: 10% (v/v) DIEA in DCM[11]
-
Coupling reagents: e.g., Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) with an additive like HOBt
-
Washing solvents: Isopropanol (IPA), DMF
-
Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole)[2][11]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a fritted reaction vessel for at least 30 minutes.[11]
-
Boc Deprotection:
-
Neutralization:
-
Add the 10% DIEA in DCM solution to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.[11]
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling (DCC/HOBt example):
-
In a separate vial, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF/DCM.
-
Add DCC (3 eq.) and allow to pre-activate for 10-15 minutes at 0°C.
-
Filter the solution to remove the dicyclohexylurea (DCU) precipitate.
-
Add the filtered, activated amino acid solution to the neutralized resin.[11]
-
Agitate for 1-2 hours at room temperature. Monitor completion with the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DCM (3 times) and DMF (2 times).[11]
-
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Caution: This step requires specialized HF-resistant apparatus and extreme care.
-
Dry the peptide-resin thoroughly.
-
Treat the resin with anhydrous HF containing a scavenger (e.g., anisole) at 0°C for 1 hour.[2]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate, wash, and collect the crude peptide as described for the Fmoc strategy.
-
Concluding Remarks
The selection between Fmoc and Boc strategies is a critical decision in peptide synthesis. The Fmoc/tBu strategy has become the dominant method in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, making it particularly suitable for complex and modified peptides.[3][][] However, the Boc/Bzl strategy remains a robust and valuable tool, especially for the synthesis of long or challenging sequences that are prone to aggregation, where the repeated acid treatments can help disrupt secondary structures.[1][8] A thorough understanding of the chemistry, advantages, and limitations of each approach, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to successfully synthesize a wide array of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Navigating the Properties of Fmoc-Lys(Boc)-PAB-OH: A Technical Guide to Solubility and Stability
For researchers and professionals in drug development and peptide synthesis, a thorough understanding of the physicochemical properties of building blocks is paramount. This in-depth technical guide focuses on Fmoc-Lys(Boc)-PAB-OH, a key linker used in the construction of complex biomolecules. While specific quantitative data for this molecule is not extensively published, this guide synthesizes available information on the closely related and well-documented compound Fmoc-Lys(Boc)-OH, alongside fundamental principles of protecting group chemistry, to provide a reliable framework for its handling and application.
Solubility Profile
The solubility of Fmoc-protected amino acids is crucial for their effective use in solution-phase and solid-phase synthesis. Based on data from structurally similar compounds, this compound is expected to be soluble in a range of polar aprotic organic solvents.
Table 1: Estimated Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Dimethylformamide (DMF) | High | Commonly used as a primary solvent in solid-phase peptide synthesis. Fmoc-Lys(Boc)-OH is readily soluble. |
| Dimethyl sulfoxide (B87167) (DMSO) | High | A strong polar aprotic solvent capable of dissolving many Fmoc-amino acids. A solubility of 90-100 mg/mL has been reported for Fmoc-Lys(Boc)-OH. |
| N-Methyl-2-pyrrolidone (NMP) | High | Another common solvent in peptide synthesis with similar properties to DMF. |
| Dichloromethane (DCM) | Moderate | Generally a good solvent for Fmoc-amino acids. |
| Chloroform | Moderate | Expected to have reasonable solubility. |
| Ethyl Acetate | Moderate | Moderate polarity solvent. |
| Acetone | Moderate | Expected to have reasonable solubility. |
| Water | Low | Generally, Fmoc-protected amino acids have very limited solubility in aqueous solutions. |
| Methanol | Low to Moderate | Solubility can be limited but may be enhanced with additives. |
Note: The data presented is largely extrapolated from Fmoc-Lys(Boc)-OH and other Fmoc-amino acids. It is strongly recommended to perform small-scale solubility tests for specific applications.
Stability Characteristics
The stability of this compound is primarily dictated by the lability of its two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These groups are designed to be removed under orthogonal conditions, providing precise control during synthesis.
Table 2: Stability Profile of this compound Protecting Groups
| Condition | Fmoc Group Stability | Boc Group Stability | Notes |
| Acidic Conditions | |||
| Strong Acid (e.g., TFA) | Stable | Labile | The Boc group is readily cleaved by strong acids like trifluoroacetic acid, a standard procedure in the final deprotection step of peptide synthesis.[1] |
| Mild Acid | Stable | Generally Stable | The Boc group is resistant to milder acidic conditions. |
| Basic Conditions | |||
| Strong Base | Labile | Stable | |
| Mild Base (e.g., Piperidine) | Labile | Stable | The Fmoc group is specifically designed to be removed by mild bases, most commonly a 20% solution of piperidine (B6355638) in DMF.[1][2] |
| Thermal Conditions | |||
| Elevated Temperature (e.g., 120°C in DMSO) | Labile | Stable | Studies have shown that the Fmoc group can be cleaved thermally without affecting the Boc group.[3] |
| Storage Conditions | |||
| Recommended | Stable | Stable | For long-term stability, the compound should be stored at low temperatures (-20°C or 4°C), desiccated, and protected from light.[4] |
Experimental Protocols
While specific experimental data for this compound is limited, the following general protocols for assessing solubility and stability can be adapted.
Protocol for Solubility Determination
-
Solvent Selection : Choose a range of solvents relevant to the intended application (e.g., DMF, DMSO, DCM).
-
Sample Preparation : Accurately weigh a small amount of this compound (e.g., 1 mg) into a series of vials.
-
Solvent Addition : Add a measured volume of the selected solvent to each vial in incremental steps (e.g., 100 µL).
-
Dissolution : After each addition, vortex or sonicate the vial for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation : Visually inspect for complete dissolution. The point at which the solid fully dissolves provides an approximate solubility value.
-
Quantification (Optional) : For more precise data, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.
Protocol for Stability Assessment (Protecting Group Lability)
Fmoc Group Lability to Base:
-
Solution Preparation : Dissolve a known concentration of this compound in DMF.
-
Initiation of Deprotection : Add a specific concentration of a basic reagent (e.g., 20% piperidine in DMF).
-
Time-Course Analysis : At various time points, take aliquots of the reaction mixture.
-
Quenching : Quench the reaction in the aliquots (e.g., by acidification).
-
Analysis : Analyze the samples by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product.
Boc Group Lability to Acid:
-
Solution Preparation : Dissolve a known concentration of this compound in a suitable solvent like DCM.
-
Initiation of Deprotection : Add a strong acid (e.g., a solution of 50% TFA in DCM).
-
Time-Course Analysis : Follow the same procedure as for the Fmoc group lability test.
-
Analysis : Use RP-HPLC to monitor the progress of the deprotection reaction.
Visualizing Methodologies and Chemical Logic
To further clarify the experimental processes and the chemical principles governing the use of this compound, the following diagrams are provided.
Caption: Workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Fmoc-Lys(Boc)-PAB-OH to an Amine-Containing Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), relies on the precise and stable linkage of a potent payload to a targeting moiety. The linker plays a critical role in the overall efficacy and safety of the conjugate, ensuring stability in circulation and facilitating the controlled release of the payload at the target site. Fmoc-Lys(Boc)-PAB-OH is a versatile, cleavable linker used in the synthesis of ADCs and other drug conjugates.[]
This linker incorporates a lysine (B10760008) residue with two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the epsilon-amine. This dual protection allows for selective deprotection and subsequent modification at either amine. The p-aminobenzyl (PAB) alcohol moiety serves as a self-immolative spacer. Upon enzymatic cleavage of the adjacent peptide bond (in this case, the amide bond of the lysine), the PAB group undergoes a 1,6-elimination reaction, releasing the unmodified payload.[2]
These application notes provide a detailed, three-part protocol for the conjugation of an amine-containing payload to the this compound linker. The protocol covers:
-
Fmoc Deprotection: Removal of the Fmoc group to expose the primary amine for further conjugation (e.g., to an antibody or another peptide).
-
Payload Conjugation: Activation of the PAB-OH group and subsequent coupling to an amine-containing payload.
-
Purification and Characterization: Purification of the final linker-payload conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterization by Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following tables provide representative quantitative data for the key steps of the synthesis and purification process. The data is based on the synthesis of similar peptide-PAB-payload conjugates and is intended to serve as a guideline. Actual yields and purity will vary depending on the specific payload and experimental conditions.
Table 1: Summary of Synthetic Steps and Representative Yields
| Step | Product | Starting Material | Typical Yield (%) | Representative Purity (%) (Post-HPLC) | Analysis Method | Reference |
| 1 | H₂N-Lys(Boc)-PAB-OH | This compound | 70 - 85 | >95 | LC-MS | [3] |
| 2 | Fmoc-Lys(Boc)-PAB-PNP | This compound | 75 - 90 | >95 | NMR, LC-MS | [4] |
| 3 | Fmoc-Lys(Boc)-PAB-Payload | Fmoc-Lys(Boc)-PAB-PNP & Amine-Payload | 70 - 80 | >98 | LC-MS, HPLC | [3][5] |
Table 2: Representative RP-HPLC Purification Parameters
| Parameter | Value/Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Flow Rate | 4-5 mL/min (for semi-preparative scale) |
| Gradient | 10-90% Mobile Phase B over 30-40 minutes |
| Detection | UV at 220 nm and 254 nm |
Experimental Protocols
Part 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group from the alpha-amine of the lysine residue in a solution-phase reaction.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DMF to a concentration of approximately 0.1 M in a round-bottom flask.
-
Deprotection: Add piperidine (20 eq.) to the solution.[3]
-
Reaction: Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the progress of the reaction by LC-MS or TLC (thin-layer chromatography).
-
Solvent Removal: Upon completion, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator. Co-evaporate with toluene (B28343) (2-3 times) to ensure complete removal of piperidine.
-
Precipitation (Optional): If the resulting oil is not readily soluble for the next step, it can be precipitated. Dissolve the residue in a minimal amount of DCM and precipitate by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum. The resulting product is H₂N-Lys(Boc)-PAB-OH.
Part 2: Payload Conjugation to this compound
This protocol involves a two-step process: activation of the PAB-OH group using p-nitrophenyl chloroformate (PNP-Cl) to form a reactive PNP-carbonate, followed by conjugation to an amine-containing payload.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Pyridine (B92270), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Amine-containing payload (e.g., a cytotoxic drug)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 2.1: Activation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add anhydrous pyridine (1.5 eq.) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the formation of the activated linker, Fmoc-Lys(Boc)-PAB-PNP, by LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by flash chromatography if necessary.
Step 2.2: Conjugation to Amine-Containing Payload
-
Dissolution: Dissolve the activated linker, Fmoc-Lys(Boc)-PAB-PNP (1.1 eq.), and the amine-containing payload (1.0 eq.) in anhydrous DMF.[7]
-
Reaction: Add DIPEA (2.0-3.0 eq.) to the solution and stir at room temperature.[7]
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed. This typically takes 2-4 hours.[7]
-
Purification: The crude product, Fmoc-Lys(Boc)-PAB-Payload, is then purified by preparative RP-HPLC as described in Part 3.
Part 3: Purification and Characterization of the Linker-Payload Conjugate
This protocol outlines the purification of the final conjugate by RP-HPLC and subsequent characterization.
Materials:
-
Crude Fmoc-Lys(Boc)-PAB-Payload
-
RP-HPLC system (preparative or semi-preparative)
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
LC-MS system
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the crude linker-payload conjugate in a minimal amount of DMF or a mixture of acetonitrile and water.
-
Purification: Purify the crude product by preparative RP-HPLC using a C18 column and a gradient of Mobile Phase A and B (e.g., 10-90% B over 30-40 minutes).[7][8]
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions by analytical LC-MS to confirm the identity (correct mass) and purity of the product.[9]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final Fmoc-Lys(Boc)-PAB-Payload conjugate as a white to off-white solid.
Mandatory Visualizations
Caption: Mechanism of action for an ADC with a cathepsin-cleavable PAB linker.
Caption: Experimental workflow for payload conjugation to this compound.
References
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of an Antibody-Drug Conjugate (ADC) using Fmoc-Lys(Boc)-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[1] This document provides detailed application notes and protocols for the synthesis of an ADC utilizing the Fmoc-Lys(Boc)-PAB-OH linker.
This linker system incorporates several key features:
-
Lysine (B10760008): Provides a site for conjugation and can be part of a dipeptide motif (e.g., Val-Cit or Phe-Lys) designed for cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2]
-
p-Aminobenzyl Alcohol (PAB-OH): Functions as a self-immolative spacer. Following enzymatic cleavage of the peptide linker, the PAB moiety spontaneously releases the conjugated payload in its active, unmodified form.[1][3]
-
Fmoc and Boc Protecting Groups: These protecting groups allow for a controlled, stepwise synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group of lysine and is removed under basic conditions, while the tert-Butoxycarbonyl (Boc) group protects the ε-amino group and is removed under acidic conditions. This orthogonal protection strategy is crucial for site-specific modifications.
The overall strategy involves the synthesis of a drug-linker conjugate, followed by its conjugation to a monoclonal antibody. The resulting ADC is then purified and characterized to ensure its quality and efficacy.
Mechanism of Action
The mechanism of action for an ADC synthesized with a protease-cleavable linker like one derived from this compound is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the peptide portion of the linker.
-
Self-Immolation and Payload Release: Cleavage of the peptide bond triggers the 1,6-elimination of the PAB spacer, leading to the release of the cytotoxic payload in its active form.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by binding to tubulin or DNA, leading to apoptosis of the cancer cell.
Figure 1: Mechanism of Action for a Protease-Cleavable ADC.
Data Presentation
The following tables provide illustrative data for the synthesis and characterization of an ADC. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Synthesis Parameters for Drug-Linker Conjugate
| Parameter | Value/Condition |
| Solvent | Anhydrous DMF |
| Coupling Reagents | HBTU/HOBt or HATU |
| Base | DIPEA |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Preparative RP-HPLC |
| Typical Yield | 60 - 80% |
| Typical Purity | >95% |
Table 2: Antibody-Drug Conjugation Parameters
| Parameter | Value/Condition |
| Antibody | Thiol-engineered or native mAb |
| Reducing Agent (for native disulfides) | TCEP (tris(2-carboxyethyl)phosphine) |
| Drug-Linker to Antibody Molar Ratio | 4:1 to 8:1 |
| Conjugation Buffer | PBS, pH 7.4 with EDTA |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | 4°C or Room Temperature |
| Purification Method | Size Exclusion Chromatography (SEC) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |
| Purity of ADC | >98% |
Table 3: ADC Characterization
| Analysis Method | Parameter Measured | Typical Result |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | DAR 0, 2, 4, 6, 8 species resolved |
| Size Exclusion Chromatography (SEC) | Aggregation level | < 5% aggregate |
| LC-MS | Molecular weight confirmation | Expected mass +/- tolerance |
| SDS-PAGE (Reducing & Non-reducing) | Purity and integrity | Bands corresponding to heavy and light chains, and intact ADC |
| Cell-based Cytotoxicity Assay | In vitro efficacy (IC50) | Sub-nanomolar range |
Experimental Protocols
The synthesis of an ADC using this compound can be broken down into three main stages:
-
Synthesis of the Drug-Linker Moiety
-
Conjugation to the Antibody
-
Purification and Characterization of the ADC
Figure 2: General Workflow for ADC Synthesis.
Protocol 1: Synthesis of the Drug-Linker Moiety
This protocol outlines the coupling of a cytotoxic payload (e.g., MMAE) to the this compound linker. This is a multi-step process that may involve the prior synthesis of a dipeptide-PAB construct. For simplicity, this protocol will assume a pre-formed Val-Cit-PAB-OH spacer for conjugation with MMAE, followed by the addition of the lysine component.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
MMAE (or other amine-containing payload)
-
HOBt (Hydroxybenzotriazole)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Fmoc-Lys(Boc)-OH
-
Preparative RP-HPLC system
Procedure:
-
Payload Coupling:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add HOBt (1.0 eq.) and HBTU (1.0 eq.) to the solution.
-
Add DIPEA (3.0 eq.) and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS. Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 20-30 minutes.
-
Purify the resulting NH₂-Val-Cit-PAB-MMAE by RP-HPLC.
-
-
Lysine Coupling:
-
To the deprotected amine from the previous step, add Fmoc-Lys(Boc)-OH (1.5 eq.), HBTU (1.5 eq.), HOBt (1.5 eq.), and DIPEA (3.0 eq.) in DMF.
-
Stir at room temperature and monitor by LC-MS.
-
Once the reaction is complete, purify the product by RP-HPLC to obtain Fmoc-Lys(Boc)-Val-Cit-PAB-MMAE.
-
-
Final Deprotection (if necessary for conjugation chemistry):
-
Depending on the desired reactive handle for antibody conjugation, either the Fmoc or Boc group can be selectively removed.
-
For Fmoc removal: Treat with 20% piperidine in DMF.
-
For Boc removal: Treat with a solution of TFA (trifluoroacetic acid) in DCM (dichloromethane).
-
-
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the synthesized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Drug-Linker with a maleimide (B117702) handle (synthesized from Protocol 1 and subsequent modification)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Conjugation Buffer (e.g., PBS, pH 7.4 with 1 mM EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Buffer exchange the mAb into the conjugation buffer.
-
Add a 2-3 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the drug-linker in an organic co-solvent like DMSO.
-
Add a 4-8 molar excess of the drug-linker solution to the reduced antibody.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Protocol 3: ADC Purification and Characterization
Procedure:
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a Size Exclusion Chromatography (SEC) system. Elute with a suitable buffer such as PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine DAR: Use Hydrophobic Interaction Chromatography (HIC) to separate species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.
-
Assess Aggregation: Use analytical SEC to determine the percentage of high molecular weight species (aggregates).
-
Confirm Identity: Use LC-MS to confirm the molecular weight of the light chain, heavy chain, and intact ADC.
-
Evaluate Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions.
-
-
Storage:
-
Store the purified ADC in a suitable formulation buffer at 4°C for short-term use or at -80°C for long-term storage.
-
Conclusion
The synthesis of an ADC using the this compound linker system provides a versatile and robust method for developing targeted cancer therapeutics. The protease-cleavable nature of the linker ensures payload release within the target cell, minimizing off-target toxicity. Careful execution of the synthesis, conjugation, and purification protocols, along with thorough characterization, is essential for producing a homogeneous and effective ADC. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the field of ADC development.
References
Application Notes and Protocols: Selective Deprotection of the Fmoc Group from Lys(Boc)-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the α-amino group of Lys(Boc)-PAB-OH (Nα-Fmoc-Nε-Boc-L-lysine-p-aminobenzyl alcohol). This procedure is a critical step in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents, where the exposed amine becomes a reactive handle for further conjugation while the Boc-protected lysine (B10760008) side chain remains intact for subsequent modifications.
Introduction
The selective deprotection of one protecting group in the presence of others, known as orthogonal protection, is a cornerstone of modern bioconjugation chemistry. In the context of Lys(Boc)-PAB-OH, the Fmoc group is labile to basic conditions, while the tert-butyloxycarbonyl (Boc) group is stable to base but readily cleaved by strong acids.[1] This orthogonality allows for the sequential unmasking of the α-amino and ε-amino groups of the lysine residue, enabling precise control over the conjugation process.
The p-aminobenzyl (PAB) alcohol moiety serves as a self-immolative spacer, which, upon cleavage by a specific enzyme (e.g., cathepsin B in the context of ADCs), releases the conjugated payload. The selective deprotection of the Fmoc group is the initial step in building complex drug-linker constructs onto this scaffold.
Chemical Transformation
The selective deprotection of the Fmoc group from Lys(Boc)-PAB-OH proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), acts as the base to abstract the acidic proton on the fluorenyl ring system. This initiates an elimination reaction that liberates the free α-amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. The secondary amine also serves to trap the reactive DBF, preventing side reactions.
Caption: Selective Fmoc deprotection of Lys(Boc)-PAB-OH.
Conditions for Selective Fmoc Deprotection
Several basic reagents can be employed for the selective removal of the Fmoc group. The choice of reagent and reaction conditions can impact the reaction time, yield, and purity of the final product. The following table summarizes common conditions and their characteristics.
| Reagent | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) | DMF | 5-30 minutes | Standard and highly effective method.[2] Can cause side reactions like aspartimide formation in sensitive sequences. |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 10-30 minutes | Similar efficiency to piperidine with potentially reduced toxicity.[3] |
| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | 10-30 minutes | A less toxic alternative to piperidine.[3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | < 1 minute | Very rapid deprotection.[4][5] Non-nucleophilic, so a scavenger like piperidine is often added. Can catalyze aspartimide formation.[1] |
| Dipropylamine (DPA) | 25% (v/v) | DMF | ~30 minutes | Reduces aspartimide formation compared to piperidine.[6][7] |
Experimental Protocols
Below are detailed protocols for the selective deprotection of the Fmoc group from Lys(Boc)-PAB-OH in a solution-phase setting.
Protocol 1: Standard Deprotection using Piperidine
This protocol is the most widely used method due to its high efficiency.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Dissolve this compound in anhydrous DMF (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by HPLC to confirm the complete disappearance of the starting material.
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.
-
Precipitate the product by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the product under vacuum.
-
Characterize the final product (H₂N-Lys(Boc)-PAB-OH) by HPLC and mass spectrometry.
Protocol 2: Rapid Deprotection using DBU
This protocol is suitable for applications requiring very fast deprotection times.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine (as a scavenger)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Dissolve this compound in anhydrous DMF (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere.
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Add the deprotection solution to the solution of the starting material.
-
Stir the reaction mixture at room temperature for 1-5 minutes.
-
Monitor the reaction closely by HPLC due to the high reaction speed.
-
Upon completion, immediately proceed to the concentration and precipitation steps as described in Protocol 1 to minimize potential side reactions.
-
Isolate and characterize the final product as described above.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the selective Fmoc deprotection and subsequent purification of the product.
Caption: General workflow for selective Fmoc deprotection.
Troubleshooting and Side Reactions
-
Incomplete Deprotection: If HPLC analysis shows remaining starting material, extend the reaction time or use a fresh solution of the deprotection reagent. In solid-phase synthesis, peptide aggregation can sometimes hinder deprotection.[8]
-
Aspartimide Formation: When working with sequences containing aspartic acid, the use of DBU or prolonged exposure to piperidine can promote the formation of a cyclic aspartimide side product. Using milder bases like DPA can mitigate this.[1][7]
-
Diketopiperazine (DKP) Formation: In solid-phase synthesis, DKP formation can occur, especially with proline as the second amino acid, leading to cleavage of the dipeptide from the resin.[9] This is less of a concern in solution-phase deprotection of a single amino acid derivative.
-
Guanidinylation of Lysine Side Chain: Degradation of coupling reagents like HBTU/HCTU can generate byproducts that may react with the deprotected lysine side-chain amine. Using fresh, high-quality reagents is crucial for subsequent coupling steps.[8]
Conclusion
The selective deprotection of the Fmoc group from Lys(Boc)-PAB-OH is a robust and efficient process that is fundamental to the construction of complex bioconjugates. The choice of deprotection reagent and conditions should be tailored to the specific requirements of the overall synthetic strategy, taking into account factors such as reaction time, potential side reactions, and the nature of the downstream conjugation chemistry. The protocols provided herein offer reliable methods for achieving clean and efficient deprotection, paving the way for the successful synthesis of targeted therapeutics and other advanced biomolecules.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ajpamc.com [ajpamc.com]
Application Notes and Protocols for Attaching a Cytotoxic Drug to the Fmoc-Lys(Boc)-PAB-OH Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis, purification, and characterization of a drug-linker conjugate utilizing the Fmoc-Lys(Boc)-p-aminobenzyl alcohol (PAB)-OH linker. This versatile linker system is frequently employed in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody for targeted delivery to cancer cells. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of bioconjugation and drug delivery.
The Fmoc-Lys(Boc)-PAB-OH linker incorporates a protease-cleavable lysine (B10760008) residue and a self-immolative PAB spacer.[1] The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups allow for orthogonal deprotection and stepwise synthesis. Upon enzymatic cleavage of the peptide bond at the lysine residue within the target cell, the PAB spacer undergoes a 1,6-elimination reaction to release the unmodified cytotoxic drug.[1][2]
This document will detail the materials, equipment, and step-by-step procedures for:
-
Activation of the this compound linker.
-
Conjugation of a model cytotoxic drug, Monomethyl Auristatin E (MMAE).
-
Purification of the resulting drug-linker conjugate.
-
Characterization of the final product.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of the Fmoc-Lys(Boc)-PAB-MMAE conjugate.
Table 1: Reagents and Stoichiometry for Drug-Linker Conjugation
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 573.69 | 1.0 |
| p-Nitrophenyl Chloroformate | 201.56 | 1.5 |
| Pyridine (B92270) | 79.10 | 2.0 |
| Monomethyl Auristatin E (MMAE) | 717.98 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
Table 2: Summary of Yields and Purity at Key Stages
| Stage | Expected Yield (%) | Purity (by HPLC, %) |
| Activation of this compound | 85-95 | >95 |
| Conjugation with MMAE | 70-85 | >90 (crude) |
| After Preparative HPLC Purification | 50-70 (overall) | >98 |
Table 3: Characterization of Fmoc-Lys(Boc)-PAB-MMAE
| Analytical Method | Parameter | Result |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | Calculated: 1273.75, Observed: 1273.78 |
| ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic Peaks (ppm) | Peaks corresponding to Fmoc, Boc, PAB, and MMAE moieties |
| Analytical RP-HPLC | Retention Time (min) | Varies based on column and gradient; a single major peak is expected |
Experimental Protocols
Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate
This protocol describes the activation of the benzylic hydroxyl group of the PAB linker to form a p-nitrophenyl (PNP) carbonate, which is a reactive intermediate for conjugation with amine-containing cytotoxic drugs.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, Fmoc-Lys(Boc)-PAB-PNP, can be used in the next step without further purification if the purity is deemed sufficient by TLC or HPLC analysis.
Protocol 2: Conjugation of Activated Linker with Monomethyl Auristatin E (MMAE)
This protocol details the coupling of the activated linker, Fmoc-Lys(Boc)-PAB-PNP, with the potent cytotoxic agent MMAE.
Materials:
-
Fmoc-Lys(Boc)-PAB-PNP (from Protocol 1)
-
Monomethyl Auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) systems
-
Lyophilizer
Procedure:
-
Dissolve Fmoc-Lys(Boc)-PAB-PNP (1.0 eq) in anhydrous DMF in a round bottom flask under a nitrogen atmosphere.
-
In a separate vial, dissolve MMAE (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the MMAE solution to the linker solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by analytical RP-HPLC.
-
Upon completion, the crude product can be purified by preparative RP-HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified Fmoc-Lys(Boc)-PAB-MMAE as a white solid.
Protocol 3: Purification and Characterization of the Drug-Linker Conjugate
This protocol outlines the purification of the drug-linker conjugate by preparative HPLC and its characterization by mass spectrometry and NMR.
A. Preparative HPLC Purification
-
Column: C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient of Mobile Phase B (e.g., 20-80% over 30 minutes) should be optimized to achieve good separation.
-
Detection: UV at 254 nm and 280 nm.
B. Analytical Characterization
-
Analytical RP-HPLC: To confirm the purity of the final product using a similar mobile phase system as the preparative method on an analytical C18 column.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the Fmoc-Lys(Boc)-PAB-MMAE conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate.
Visualizations
References
Application Notes and Protocols for the Purification of Fmoc-Lys(Boc)-PAB-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Fmoc-Lys(Boc)-p-aminobenzyl alcohol (PAB)-OH conjugates. These protocols are designed to guide researchers in achieving high purity of these critical linker molecules used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to Fmoc-Lys(Boc)-PAB-OH Purification
This compound is a key building block in the construction of cleavable linkers for ADCs. The purity of this linker conjugate is paramount to ensure the homogeneity and efficacy of the final bioconjugate. Impurities can lead to undesired side-reactions, difficulties in characterization, and potential safety concerns. The purification strategies outlined below focus on leveraging the physicochemical properties of the Fmoc-protected conjugate to achieve high levels of purity. The primary methods covered are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography, which are widely used for the purification of protected amino acids and peptide linkers.
Purification Strategies: A Comparative Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the recommended techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility of the target compound and impurities in a solvent system. | Simple, cost-effective for initial purification. | May not remove closely related impurities, potential for product loss. | >95% |
| Flash Chromatography | Separation based on polarity on a silica (B1680970) gel stationary phase. | Rapid, suitable for larger quantities, good for removing non-polar and very polar impurities.[1][2] | Lower resolution than HPLC, may require subsequent purification.[2] | 90-98% |
| Preparative RP-HPLC | Separation based on hydrophobicity on a C18 stationary phase.[3][4] | High resolution, excellent for final polishing, capable of separating closely related analogues. | More expensive, limited loading capacity, time-consuming for large scales. | >99% |
Experimental Protocols
Protocol 1: Preliminary Purification by Recrystallization
This protocol is suitable for the initial purification of the crude Fmoc-Lys(Boc)-OH starting material, which can be adapted for the PAB-OH conjugate based on its solubility.
Objective: To remove bulk impurities from the crude product.
Materials:
-
Crude this compound conjugate
-
Toluene (B28343) or other suitable solvent
-
Flask
-
Heating mantle
-
Stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Charge the crude this compound conjugate into a flask.
-
Add toluene (e.g., 6 mL per gram of crude product).
-
Heat the mixture to 50°C with stirring and maintain for 1 hour.
-
Cool the mixture to 30 ± 5°C and continue stirring for 2 hours to allow for crystallization.
-
Filter the solid and wash the cake with cold toluene.
-
Dry the purified product under vacuum at 50°C.
Expected Outcome: A significant increase in purity, with the removal of highly soluble and insoluble impurities.
Protocol 2: Purification by Flash Chromatography
This method is ideal for purifying gram-scale quantities of the conjugate.
Objective: To separate the target conjugate from impurities based on polarity.
dot
Caption: Workflow for Flash Chromatography Purification.
Materials:
-
Crude this compound conjugate
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica.
-
Column Packing: Prepare a silica gel column packed in a non-polar solvent such as Hexane.
-
Loading: Carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with a gradient of Ethyl Acetate in Hexane. A typical gradient might be from 10% to 60% Ethyl Acetate. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution by TLC, visualizing the spots under a UV lamp.
-
Analysis and Pooling: Analyze the fractions for purity. Pool the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.
Quantitative Data for a Structurally Similar Compound (Fmoc-dipeptide):
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | 50% to 60% Ethyl Acetate in Cyclohexane |
| Yield | 95% |
This data is for a similar Fmoc-protected dipeptide and should be used as a starting point for optimization.
Protocol 3: High-Purity Purification by Preparative RP-HPLC
This is the standard method for achieving the highest purity of the final product.
Objective: To obtain highly pure this compound conjugate suitable for sensitive downstream applications.
dot
Caption: Workflow for Preparative RP-HPLC Purification.
Materials:
-
Partially purified or crude this compound conjugate
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filter
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the conjugate in a minimal amount of Mobile Phase A or a compatible solvent like DMSO, then dilute with Mobile Phase A. Filter the solution through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with Mobile Phase A.
-
Injection and Elution: Inject the sample and elute with a linear gradient of Mobile Phase B. A typical gradient is 5-65% B over 60 minutes. The gradient should be optimized based on analytical HPLC runs.
-
Fraction Collection: Collect fractions corresponding to the main product peak, detected at 214 nm and 254 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final product as a white, fluffy powder.
Typical RP-HPLC Conditions for Similar Fmoc-Peptide-PAB Conjugates:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for analytical, 10-20 mL/min for preparative) |
| Detection | UV at 214 nm and 254 nm |
| Gradient | Linear gradient of 5-95% B over 30-60 minutes |
These conditions are a general guideline and should be optimized for the specific conjugate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | Poor solubility of the conjugate. | Dissolve the sample in a small amount of DMSO or DMF before diluting with the mobile phase. |
| Adsorption to surfaces. | Use low-retention vials and minimize transfer steps. | |
| Poor Separation | Inappropriate gradient or mobile phase. | Optimize the gradient slope; a shallower gradient often improves resolution. Try a different mobile phase modifier or stationary phase. |
| Co-eluting Impurities | Impurities with similar hydrophobicity. | Employ a multi-step purification strategy (e.g., flash chromatography followed by RP-HPLC). |
Conclusion
The successful purification of this compound conjugates is a critical step in the synthesis of high-quality ADCs and other targeted drug delivery systems. The choice of purification technique should be guided by the scale of the synthesis and the required final purity. For initial cleanup and larger scales, recrystallization and flash chromatography are effective methods. For achieving the highest purity, preparative RP-HPLC is the method of choice. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can consistently obtain highly pure this compound conjugates for their drug development programs.
References
Application of Fmoc-Lys(Boc)-PAB-OH in Targeted Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Boc)-PAB-OH is a heterobifunctional linker precursor that plays a crucial role in the development of targeted therapies, particularly in the field of Antibody-Drug Conjugates (ADCs). Its structure incorporates three key elements: a lysine (B10760008) residue with two orthogonal protecting groups (Fmoc and Boc), and a p-aminobenzyl (PAB) alcohol self-immolative spacer. This design allows for the precise and controlled synthesis of complex drug-linker constructs.
The primary application of this and related linkers, such as those incorporating dipeptide sequences like Valine-Citrulline (Val-Cit) or Phenylalanine-Lysine (Phe-Lys) upstream of the PAB group, is to connect a highly potent cytotoxic payload to a monoclonal antibody (mAb). The resulting ADC is designed to be stable in systemic circulation, selectively target tumor-associated antigens, and release its cytotoxic payload upon internalization into cancer cells. This targeted delivery mechanism enhances the therapeutic window of the payload by maximizing its concentration at the tumor site while minimizing systemic toxicity.
The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group of lysine and is labile to basic conditions (e.g., piperidine), allowing for the stepwise assembly of a peptide chain. The Boc (tert-butyloxycarbonyl) group protects the ε-amino group of the lysine side chain and is stable to base but removed under acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection scheme is fundamental in peptide synthesis and bioconjugation. The PAB spacer is a critical component of cleavable linkers, designed to release the payload in its unmodified, active form following an enzymatic trigger.
Mechanism of Action in Antibody-Drug Conjugates
ADCs utilizing a dipeptide-PAB linker, often targeting receptors like HER2 in breast cancer, follow a well-defined mechanism of action. The process begins with the ADC binding to its target antigen on the cancer cell surface.
-
Binding and Internalization : The ADC circulates in the bloodstream until it recognizes and binds to a specific antigen, such as the HER2 receptor, which is overexpressed on the surface of certain cancer cells. Upon binding, the ADC-receptor complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.[1]
-
Lysosomal Trafficking : The endosome containing the ADC-receptor complex fuses with a lysosome. The internal environment of the lysosome is acidic and rich in proteolytic enzymes, such as Cathepsin B.[1]
-
Enzymatic Cleavage : Cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the specific dipeptide sequence (e.g., Val-Cit or Phe-Lys) in the linker.[][3] This enzymatic cleavage is the primary mechanism for payload release in these types of ADCs.
-
Self-Immolation and Payload Release : The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which releases the cytotoxic payload in its active form into the cytoplasm of the cancer cell.[3]
-
Induction of Apoptosis : The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization (e.g., auristatins like MMAE) or damaging DNA, ultimately leading to cell cycle arrest and apoptosis of the cancer cell.
Data Presentation
The stability and efficacy of an ADC are critically influenced by the choice of linker. The following tables provide a summary of quantitative data comparing different cleavable linkers used in ADCs.
Table 1: Comparative In Vitro Cytotoxicity of HER2-Targeted ADCs with Different Linkers
| ADC Construct | Cell Line (HER2 expression) | IC50 (ng/mL) | Reference |
| Trastuzumab-Thailanstatin (DAR > 3.5) | N87 (High) | 13 - 50 | [4] |
| Trastuzumab-Thailanstatin (DAR < 3.5) | N87 (High) | 13 - 50 | [4] |
| Trastuzumab-Thailanstatin (DAR > 3.5) | MDA-MB-361-DYT2 (Moderate) | 25 - 80 | [4] |
| Trastuzumab-Thailanstatin (DAR < 3.5) | MDA-MB-361-DYT2 (Moderate) | 1500 - 60000 | [4] |
| ALT-P7 (Trastuzumab variant-MMAE) | HER2-positive cell lines | DCR of 77.3% in vivo | [5] |
| ARX788 (Anti-HER2-AS269, non-cleavable) | HER2-positive cell lines | ORR of 63% at 1.5 mg/kg in vivo | [5] |
IC50: Half-maximal inhibitory concentration. DAR: Drug-to-Antibody Ratio. DCR: Disease Control Rate. ORR: Overall Response Rate.
Table 2: Comparative Plasma Stability of ADCs with Different Peptide Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Val-Cit | anti-HER2 ADC | Mouse | >95% loss of conjugated MMAF after 14 days | [6] |
| Glu-Val-Cit (EVCit) | anti-HER2 ADC | Mouse | Almost no linker cleavage after 14 days | [6] |
| Val-Cit | anti-HER2 ADC | Human | No significant degradation after 28 days | [6] |
| Glu-Val-Cit (EVCit) | anti-HER2 ADC | Human | No significant degradation after 28 days | [6] |
| Val-Ala | anti-HER2 ADC (DAR ~7) | N/A (in vitro) | Reduced aggregation compared to Val-Cit | [7] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a drug-linker construct using a dipeptide-PAB spacer and its subsequent conjugation to a monoclonal antibody.
Protocol 1: Synthesis of a Branched Linker using Fmoc-Lys(Boc)-OH
This protocol describes the synthesis of a branched linker which can be adapted for dual-drug conjugation, utilizing the orthogonal protecting groups of Fmoc-Lys(Boc)-OH.
Materials:
-
Fmoc-Lys(Boc)-OH
-
N-hydroxysuccinimide (NHS)
-
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Dimethylformamide (DMF)
-
Other reagents for peptide synthesis as required
Procedure:
-
Activation of Fmoc-Lys(Boc)-OH: Dissolve Fmoc-Lys(Boc)-OH (1 eq.), NHS (2 eq.), and EDC·HCl (2 eq.) in DMF. Stir the mixture at room temperature to activate the carboxylic acid group.
-
Coupling Reaction: To the activated Fmoc-Lys(Boc)-OH solution, add the desired amine-containing molecule (e.g., a PEG spacer with a terminal amine) that will form the first branch of the linker.
-
Purification: Purify the resulting product by reverse-phase HPLC.
-
Selective Deprotection and Further Synthesis: The Fmoc and Boc groups can be selectively removed to allow for the stepwise synthesis of the desired branched linker structure. The Fmoc group is removed with a mild base (e.g., 20% piperidine (B6355638) in DMF), and the Boc group is removed with a strong acid (e.g., TFA).
Protocol 2: Solid-Phase Synthesis of a Val-Cit-PAB Linker
This protocol outlines the synthesis of a Val-Cit-PAB-OH linker on a solid support, a common precursor for drug conjugation.
Materials:
-
Rink Amide resin
-
Fmoc-Cit-OH, Fmoc-Val-OH
-
p-aminobenzyl alcohol (PAB-OH)
-
Coupling reagents: HBTU, HOBt, HATU
-
Base: DIPEA
-
Solvents: DMF, DCM
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using the cleavage cocktail for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC to obtain Val-Cit-PAB-OH.
Protocol 3: Drug-Linker Conjugation and Antibody Conjugation
This protocol describes the conjugation of the synthesized linker to a payload (e.g., MMAE) and then to a monoclonal antibody.
Materials:
-
Val-Cit-PAB-OH linker
-
Cytotoxic payload with a reactive group (e.g., MMAE)
-
Coupling reagents (e.g., HOBt, pyridine)
-
Monoclonal antibody (e.g., Trastuzumab)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Drug-Linker Synthesis: Dissolve the Val-Cit-PAB-OH linker (1.1 eq.) and the payload (e.g., MMAE, 1.0 eq.) in anhydrous DMF. Add HOBt (1.0 eq.) and pyridine. Stir at room temperature and monitor by HPLC. Purify the drug-linker conjugate by HPLC.
-
Antibody Reduction (for cysteine conjugation): Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP in the conjugation buffer.
-
Conjugation Reaction: Dissolve the drug-linker in a co-solvent like DMSO. Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold. Gently agitate the reaction mixture at room temperature for 1-2 hours in the dark.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide (B117702) groups on the linker (if applicable).
-
Purification and Characterization: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and aggregates. Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and binding affinity.
Visualizations
Logical Workflow for ADC Synthesis and Mechanism of Action
Caption: Workflow for ADC synthesis and its subsequent mechanism of action.
HER2 Signaling Pathway and ADC Intervention
Caption: HER2 signaling pathways and the mechanism of ADC intervention.
Cathepsin B Cleavage and Payload Release Mechanism
Caption: Enzymatic cleavage of the linker by Cathepsin B and subsequent payload release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Implementing antibody-drug conjugates (ADCs) in HER2-positive breast cancer: state of the art and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Cleavage of Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the enzymatic cleavage of linkers in Antibody-Drug Conjugates (ADCs), a critical mechanism for the targeted release of cytotoxic payloads. This document includes a summary of quantitative data for various linker types, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Enzymatically Cleavable Linkers in ADCs
Enzymatically cleavable linkers are a cornerstone of modern ADC design, offering a sophisticated mechanism for the selective release of cytotoxic agents within the tumor microenvironment or inside cancer cells.[1] Unlike non-cleavable linkers, which rely on the complete degradation of the antibody backbone for drug release, cleavable linkers are designed to be stable in systemic circulation and susceptible to cleavage by specific enzymes that are overexpressed in tumor tissues or within the lysosomal compartment of cancer cells.[2][3] This targeted drug release strategy aims to maximize the therapeutic window by enhancing anti-tumor efficacy while minimizing off-target toxicities.[2]
The most clinically advanced and widely utilized enzymatically cleavable linkers are peptide-based, designed for cleavage by lysosomal proteases such as cathepsins.[4] Other important classes of enzymatically cleavable linkers include those sensitive to β-glucuronidase, phosphatases, and sulfatases, each exploiting the differential enzymatic activity between healthy and cancerous tissues. The choice of linker and its cleavage mechanism is a critical consideration in ADC development, profoundly influencing the conjugate's stability, potency, and overall therapeutic index.
Types of Enzymatically Cleavable Linkers
Cathepsin-Cleavable Linkers
Cathepsins, particularly Cathepsin B, are cysteine proteases that are highly active in the acidic environment of lysosomes and are often overexpressed in various tumor types. This makes them attractive targets for ADC linker cleavage.
-
Valine-Citrulline (Val-Cit) Linkers: The dipeptide Val-Cit is the most well-established and clinically successful cathepsin-cleavable motif. It exhibits excellent stability in human plasma but is efficiently cleaved by Cathepsin B upon internalization of the ADC into the lysosome. The cleavage occurs between the citrulline residue and a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), which then rapidly releases the active drug.
-
Valine-Alanine (Val-Ala) Linkers: Similar to Val-Cit, the Val-Ala dipeptide is also a substrate for Cathepsin B. It is another commonly used cathepsin-cleavable linker in ADC development.
β-Glucuronidase-Cleavable Linkers
β-glucuronidase is an enzyme that is abundant in the lysosomal compartment and is also found in the necrotic regions of some solid tumors. Linkers incorporating a β-glucuronide moiety are highly hydrophilic and stable in circulation. Upon exposure to β-glucuronidase, the glycosidic bond is cleaved, triggering the release of the cytotoxic payload. This strategy is particularly advantageous for conjugating hydrophobic drugs, as the hydrophilic nature of the linker can help to mitigate aggregation issues.
Phosphatase-Cleavable Linkers
Acid phosphatases are another class of lysosomal enzymes that can be exploited for ADC linker cleavage. Linkers containing a phosphate (B84403) ester can be designed to be stable at physiological pH but are hydrolyzed by acid phosphatases in the acidic environment of the lysosome, leading to drug release.
Sulfatase-Cleavable Linkers
Sulfatases are enzymes that catalyze the hydrolysis of sulfate (B86663) esters. Certain sulfatases are overexpressed in the tumor microenvironment of several cancer types. This has led to the development of sulfatase-cleavable linkers, which offer a novel and selective mechanism for payload release. These linkers have demonstrated excellent plasma stability and potent anti-tumor activity in preclinical models.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs featuring different enzymatically cleavable linkers, providing a comparative overview of their in vitro potency and plasma stability.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Enzymatically Cleavable Linkers
| ADC Target | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| CD30 | Val-Cit | MMAE | Karpas 299 | ~10 | |
| HER2 | Val-Cit | MMAE | KPL-4 | 0.063 µg/mL | |
| HER2 | Sulfatase-cleavable | MMAE | BT474 | 61 pM | |
| CD70 | β-Glucuronide | MMAF | Caki-1 | <10 | |
| CD79b | Tandem (Glucuronide-Val-Cit) | MMAE | Jeko-1 | ~1 |
Table 2: Plasma Stability of ADCs with Enzymatically Cleavable Linkers
| Linker Type | Species | Half-life (t1/2) | Reference |
| Val-Cit | Human | Stable | |
| Val-Cit | Mouse | Unstable (cleaved by Ces1c) | |
| Glu-Val-Cit | Mouse | ~12 days | |
| β-Glucuronide | Rat | 81 days (extrapolated) | |
| Sulfatase-cleavable | Mouse | > 7 days | |
| Silyl ether (acid-labile) | Human | > 7 days |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the extent of premature payload release in plasma.
Materials:
-
ADC of interest
-
Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a parallel control sample in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma/ADC mixture.
-
To quantify the released free payload, add 3 volumes of cold protein precipitation solution to the plasma aliquot.
-
Vortex briefly and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of Cathepsin B.
Materials:
-
ADC with a cathepsin-cleavable linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
LC-MS/MS system
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is 20-100 nM, and the ADC concentration is 1-10 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched samples to pellet the precipitated enzyme.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the ADC and the control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the ADC or control antibody. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways of Cytotoxic Payloads
The released cytotoxic payloads from ADCs induce cell death through various mechanisms. The following diagrams illustrate the signaling pathways of two commonly used payloads, Monomethyl Auristatin E (MMAE) and Doxorubicin.
Caption: Signaling pathway of MMAE-induced apoptosis.
Caption: Signaling pathways of Doxorubicin-induced apoptosis.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments described in the protocols section.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools for visualization and analysis of molecular networks, pathways, and -omics data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PAB Linker Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with p-aminobenzyl (PAB) linker stability in plasma during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit-PAB linker?
A1: The valine-citrulline (Val-Cit) dipeptide linker, in conjunction with a PAB spacer, is primarily designed to be cleaved by Cathepsin B.[1] This protease is highly active within the lysosomal compartment of target tumor cells.[1] After the ADC is internalized, Cathepsin B hydrolyzes the peptide bond. This initiates a self-immolative cascade of the PAB spacer, which spontaneously releases the active cytotoxic payload inside the cell.[1][2]
Q2: What causes premature cleavage of the PAB linker in plasma?
A2: Premature cleavage in systemic circulation is a significant challenge that can lead to off-target toxicity and reduced efficacy.[3][][5][6] The primary causes are enzymatic degradation by plasma enzymes that are not the intended target. Key enzymes responsible for this off-target cleavage include:
-
Carboxylesterase 1C (Ces1C): This enzyme is notably active in mouse plasma and is a primary cause of Val-Cit linker instability in preclinical murine models.[5][7][8]
-
Human Neutrophil Elastase (NE): This enzyme has also been identified as contributing to the aberrant cleavage of Val-Cit linkers in human plasma, potentially leading to toxicities like neutropenia.[3][9]
Q3: Why does my ADC appear stable in human plasma but shows significant instability in mouse plasma?
A3: This common discrepancy is often due to species-specific differences in plasma enzymes. Mouse plasma contains high levels of carboxylesterase 1C (Ces1C), which is known to efficiently hydrolyze the Val-Cit linker.[5][7][10] The human homolog of this enzyme is less effective at cleaving this specific linker, leading to greater stability in human plasma.[10] This highlights the importance of considering species differences when evaluating preclinical data.[5]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect plasma stability?
A4: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter for ADC stability. Higher DAR values, especially with hydrophobic payloads and linkers, can lead to ADC aggregation.[9][11] This aggregation can alter the ADC's pharmacokinetic properties and potentially reduce its stability in circulation.[9][11] Conversely, conjugates with higher DARs can also experience more rapid clearance from circulation.[12]
Q5: What is the "bystander effect" and how does the PAB linker relate to it?
A5: The bystander effect is the ability of a released ADC payload to kill neighboring, antigen-negative tumor cells.[10] For this to occur, the payload, once released, must be able to diffuse across cell membranes. The cleavage of a Val-Cit-PAB linker inside a target cell releases a membrane-permeable payload, which can then exit the cell and exert cytotoxic effects on adjacent cells, enhancing the anti-tumor effect.[10]
Troubleshooting Guide
This guide addresses common issues encountered during plasma stability experiments involving PAB linkers.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High levels of free payload detected in an in vitro mouse plasma stability assay. | Cleavage by Mouse Carboxylesterase 1C (Ces1C): The Val-Cit linker is known to be susceptible to this rodent enzyme.[10] | 1. Confirm Ces1C Sensitivity: Run the stability assay comparing mouse plasma to human plasma. A significant difference points to Ces1C activity.[10]2. Modify the Linker: Introduce a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit linker. This has been shown to increase resistance to Ces1C while maintaining Cathepsin B sensitivity.[9][10]3. Use Ces1C Knockout Mice: For in vivo studies, using Ces1C knockout mice can confirm if premature cleavage is mitigated.[7][10] |
| Inconsistent stability results between different experimental batches. | 1. Plasma Lot Variability: Different lots of commercial plasma can have varying enzyme activity.2. ADC Aggregation: The ADC may be aggregating upon dilution into plasma, affecting its stability profile.[11]3. Sample Handling/Analysis Issues: Degradation during sample preparation or instrumental errors can cause inconsistency.[11] | 1. Standardize Plasma: Use a single, large lot of plasma for an entire study. Qualify new lots before use.2. Assess Aggregation: Use size-exclusion chromatography (SEC) to monitor ADC aggregation in parallel with the stability assay.[13]3. Optimize Sample Prep: Immediately freeze aliquots at -80°C after collection to halt degradation.[11] Perform regular system suitability tests on analytical instruments like LC-MS.[11] |
| ADC shows instability even in human plasma. | 1. Cleavage by Neutrophil Elastase (NE): The Val-Cit linker is also a substrate for NE.[9]2. Conjugation Site: The site of linker-drug attachment on the antibody can impact stability. More solvent-accessible sites can be more prone to degradation.[11][12]3. Chemical Instability: Depending on the full linker-drug chemistry, non-enzymatic hydrolysis may occur. | 1. Assess NE Sensitivity: Perform stability assays in the presence of specific NE inhibitors to confirm its role.2. Modify the Linker: Consider linker designs with improved resistance to NE, such as certain tripeptide linkers.[10]3. Evaluate Conjugation Sites: Characterize the conjugation sites. If using stochastic methods, consider site-specific conjugation technologies to improve homogeneity and stability. |
Quantitative Data Summary
The stability of an ADC linker is a critical factor and is often quantified by its half-life (t½) in plasma. The following table provides a summary of reported plasma half-lives for different linker types to offer a comparative baseline.
| Linker Type | Specific Linker Example | Plasma Half-life (t½) | Species |
| pH-Sensitive | Hydrazone (phenylketone-derived) | ~2 days | Human, Mouse |
| pH-Sensitive | Carbonate | 36 hours | Human |
| Acid-Cleavable | Silyl Ether | >7 days | Human |
This data is compiled from literature and should be used for comparative purposes. Actual stability will depend on the specific antibody, payload, and conjugation methodology.[7][14]
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and quantify the release of its payload over time when incubated in plasma.
Materials:
-
Test ADC
-
Human, mouse, and/or rat plasma (sodium citrate (B86180) or heparin-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
-80°C freezer
-
Analytical systems for quantification (e.g., ELISA, LC-MS/MS)
Methodology:
-
Preparation: Pre-warm plasma and PBS to 37°C. Thaw the ADC stock solution on ice.
-
Incubation: Dilute the ADC to a final concentration (e.g., 100-200 µg/mL) in pre-warmed plasma. Prepare a parallel control sample by diluting the ADC in PBS.[11]
-
Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.[11]
-
Sample Quenching & Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen or on dry ice and store them at -80°C to stop enzymatic reactions and prevent further degradation.[11]
-
Analysis of Payload Release (LC-MS/MS):
-
Analysis of ADC Integrity (Optional - ELISA or Immuno-capture LC-MS):
-
To measure the amount of remaining conjugated ADC, use an ELISA that detects both total antibody and conjugated antibody.[12]
-
Alternatively, use an immuno-affinity capture technique (e.g., using Protein A beads) to isolate the ADC from plasma, followed by analysis via LC-MS to determine the average DAR over time.[16][17]
-
Visualizations
Signaling Pathways and Workflows
Caption: Premature cleavage of Val-Cit-PAB linkers by plasma enzymes.
Caption: Workflow for assessing ADC stability in an in vitro plasma assay.
Caption: Decision tree for troubleshooting premature PAB linker cleavage.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. adcreview.com [adcreview.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
Technical Support Center: Troubleshooting Aggregation in ADCs Synthesized with Fmoc-Lys(Boc)-PAB-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis and handling of antibody-drug conjugates (ADCs) utilizing the Fmoc-Lys(Boc)-PAB-OH linker.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue?
A1: ADC aggregation is the self-association of individual ADC molecules into higher-order species like dimers, trimers, and larger insoluble particles.[1] This is a significant concern as it can lead to:
-
Reduced Efficacy: Aggregates may have diminished ability to bind to the target antigen.
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[1]
-
Altered Pharmacokinetics: Aggregation can change the clearance rate and biodistribution of the ADC, potentially leading to off-target toxicity.[1]
-
Manufacturing and Stability Challenges: Aggregation can complicate purification processes, reduce yield, and decrease the shelf-life of the final product.[1]
Q2: Why are ADCs synthesized using this compound prone to aggregation?
A2: Several factors related to the components of this ADC system contribute to a higher propensity for aggregation:
-
Lysine (B10760008) Conjugation: Conjugation occurs on surface-exposed lysine residues of the antibody. This process is inherently heterogeneous, leading to a mixture of ADC species with varying drug-to-antibody ratios (DAR) and conjugation sites.[2][3] This heterogeneity can disrupt the native antibody structure and expose hydrophobic patches.
-
Hydrophobic Linker-Payload: The p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer within the linker is hydrophobic.[4] When multiple hydrophobic linker-payload complexes are attached to the antibody surface, they can interact, driving aggregation to minimize exposure to the aqueous environment.[5]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, while often desirable for efficacy, increases the overall hydrophobicity of the ADC, which is directly correlated with an increased tendency to aggregate.[6]
Q3: What is the impact of the drug-to-antibody ratio (DAR) on the aggregation of lysine-conjugated ADCs?
A3: The DAR is a critical quality attribute that significantly influences the stability of an ADC. A higher number of conjugated hydrophobic drug-linker molecules per antibody leads to a greater overall surface hydrophobicity. This increased hydrophobicity is a primary driver of aggregation, as ADC molecules will self-associate to shield these hydrophobic regions from the aqueous solvent.[6] Studies have shown that ADC species with a high DAR are less stable and more prone to aggregation than those with a low DAR.[6]
Troubleshooting Guide
Problem 1: Significant aggregation observed immediately after the conjugation reaction.
-
Likely Causes:
-
High DAR: The molar ratio of the drug-linker to the antibody during the conjugation reaction may be too high, leading to an excessive number of conjugated hydrophobic molecules.
-
Suboptimal Reaction Conditions: The pH, temperature, or co-solvent concentration of the conjugation buffer may be promoting protein unfolding or hydrophobic interactions.[7]
-
Antibody Characteristics: The inherent stability of the monoclonal antibody (mAb) itself can influence its propensity to aggregate upon conjugation.
-
-
Solutions:
-
Optimize DAR: Titrate the molar excess of the activated drug-linker in the conjugation reaction to achieve a lower, more stable average DAR.
-
Adjust Reaction Buffer:
-
pH: Maintain the pH within the optimal stability range for the specific mAb, typically between 6.0 and 8.0. Avoid pH values near the isoelectric point (pI) of the antibody, as this can minimize electrostatic repulsion and promote aggregation.[7]
-
Excipients: Consider the addition of stabilizing excipients, such as non-ionic surfactants (e.g., polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose), to the conjugation buffer to reduce hydrophobic interactions.
-
-
Control Co-solvents: If a co-solvent is required to dissolve the hydrophobic drug-linker, use the minimum amount necessary and consider a less denaturing solvent.
-
Problem 2: Gradual increase in aggregation during ADC purification and storage.
-
Likely Causes:
-
Inappropriate Formulation Buffer: The final storage buffer may not be optimal for the stability of the ADC.
-
Suboptimal Storage Conditions: Elevated temperatures, freeze-thaw cycles, and exposure to light can induce aggregation over time.[]
-
Mechanical Stress: Agitation or shear stress during purification or handling can lead to the formation of aggregates.[9]
-
-
Solutions:
-
Formulation Development:
-
Buffer Composition: Screen a variety of buffers and pH levels to identify the optimal formulation for long-term stability.
-
Stabilizing Excipients: Incorporate stabilizers into the final formulation to minimize aggregation during storage.
-
-
Storage and Handling:
-
Temperature: Store the ADC at the recommended temperature, typically 2-8°C. Avoid freezing unless a specific cryopreservation protocol has been validated.[10]
-
Light Protection: Protect the ADC from light, especially if the payload is photosensitive.[]
-
Gentle Handling: Minimize agitation and shear stress during all processing and handling steps.
-
-
Purification Strategy: Employ purification methods that are effective at removing existing aggregates, such as size exclusion chromatography (SEC).[1]
-
Data Presentation
Quantitative analysis of ADC aggregation is crucial for process development and quality control. The following table provides a template for summarizing aggregation data obtained from Size Exclusion Chromatography (SEC-HPLC).
| Sample ID | Conjugation Conditions (Linker:mAb ratio) | Average DAR | Monomer (%) | Dimer (%) | High Molecular Weight Species (HMWs) (%) |
| Unconjugated mAb | N/A | 0 | 99.5 | 0.5 | <0.1 |
| ADC Batch 1 | 5:1 | 3.5 | 95.2 | 3.8 | 1.0 |
| ADC Batch 2 | 10:1 | 6.8 | 88.7 | 8.5 | 2.8 |
| ADC Batch 1 (Stressed) | 5:1 | 3.5 | 90.1 | 7.2 | 2.7 |
This table presents illustrative data. Actual results will vary depending on the specific mAb, drug-linker, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of ADC via Lysine Conjugation
This protocol outlines a general two-step process for conjugating a drug to an antibody using the this compound linker system.
-
Drug-Linker Synthesis: a. Synthesize the Val-Cit-PAB-Drug moiety using standard solid-phase or solution-phase peptide chemistry. The this compound can be incorporated into the peptide sequence. b. Activate the N-terminus of the peptide-drug linker (e.g., with an NHS ester) to make it reactive towards the lysine residues on the antibody.
-
Antibody Preparation: a. Prepare the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). b. Ensure the antibody concentration is appropriate for the reaction scale.
-
Conjugation Reaction: a. Add the activated drug-linker to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to antibody). b. Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) with gentle mixing.
-
Purification: a. Remove unconjugated drug-linker and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF). b. Collect the fractions containing the purified ADC.
-
Characterization: a. Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. b. Analyze the extent of aggregation using SEC-HPLC (see Protocol 2).
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol describes a standard method for quantifying aggregates in an ADC sample.
-
Instrumentation and Column: a. Use an HPLC system equipped with a UV detector (monitoring at 280 nm) and a size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar). b. The system should be bio-inert to prevent nonspecific binding of the ADC.
-
Mobile Phase: a. Prepare an isocratic mobile phase, typically a phosphate (B84403) buffer with a salt concentration that minimizes secondary interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). b. For more hydrophobic ADCs, the addition of a small percentage of an organic solvent (e.g., isopropanol (B130326) or acetonitrile) may be necessary to improve peak shape.
-
Sample Preparation: a. Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. b. Filter the sample through a low-protein-binding 0.22 µm filter before injection.
-
Chromatographic Conditions: a. Set the column temperature (e.g., 25°C). b. Set a constant flow rate (e.g., 0.5-1.0 mL/min). c. Inject a defined volume of the sample (e.g., 20-100 µL). d. Run the analysis for a sufficient time to allow for the elution of all species, from high molecular weight aggregates to the monomer.
-
Data Analysis: a. Integrate the peaks in the chromatogram corresponding to the high molecular weight species (HMWs), dimer, and monomer. b. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. Agitation-Induced Aggregation of Lysine- And Interchain Cysteine-Linked Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Maleimide Linkers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using maleimide-based linkers for cysteine conjugation in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of a maleimide (B117702) linker in ADC development?
Maleimide linkers are widely used in bioconjugation to create antibody-drug conjugates. The core of this technology is the Michael addition reaction, where the maleimide group forms a stable covalent thioether bond with the thiol group (-SH) of a cysteine residue on the antibody.[] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, making it ideal for targeted modification of antibodies under mild physiological conditions.[][2]
Caption: The Michael addition reaction between an antibody's cysteine thiol and a maleimide linker.
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for an ADC?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute because it directly influences the ADC's efficacy and safety.[3][4]
-
Low DAR: May result in reduced potency and therapeutic effect.
-
High DAR: Can negatively impact safety due to increased toxicity. It can also lead to faster clearance from circulation and increase the risk of aggregation due to the hydrophobicity of the payload.
Therefore, achieving a specific and consistent DAR is essential for developing a successful ADC therapeutic. The optimal DAR is typically between two and four for many ADCs to maximize potency while minimizing adverse effects.
Q3: What are the common methods for characterizing the DAR of an ADC?
Several analytical methods are used to determine the average DAR and the distribution of drug-loaded species. The most common techniques include:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method that calculates the average DAR based on the distinct absorbance maxima of the antibody and the drug payload.
-
Hydrophobic Interaction Chromatography (HIC): Considered a standard technique for analyzing cysteine-conjugated ADCs. HIC separates ADC species based on hydrophobicity, allowing for the quantification of naked antibodies and species with different DAR values (e.g., DAR2, DAR4).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful method that provides detailed information on the DAR distribution and can identify the specific conjugation sites. Reversed-phase liquid chromatography (RPLC) is often used in conjunction with MS for this purpose.
Q4: What is linker instability and how does it affect maleimide-based ADCs?
A significant challenge with traditional maleimide linkers is the potential for the thioether bond to undergo a retro-Michael reaction in vivo. This reaction is essentially the reverse of the initial conjugation, leading to the premature release of the drug-linker payload before it reaches the target tumor cells. The released payload can then bind to other molecules in circulation, such as serum albumin, causing off-target toxicity and reducing the ADC's efficacy. To mitigate this, strategies such as inducing hydrolysis of the succinimide (B58015) ring or using next-generation, more stable maleimide structures have been developed.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of DAR with maleimide linkers.
Problem: Low or Inconsistent Average DAR
A low or inconsistent DAR is one of the most frequent challenges. The following diagram and table outline potential causes and solutions.
Caption: Troubleshooting logic for diagnosing the cause of a low or inconsistent DAR.
| Possible Cause | Troubleshooting Steps & Optimization | Rationale |
| Inefficient Antibody Reduction | Increase the concentration or molar excess of the reducing agent (e.g., TCEP, DTT). Optimize reduction time and temperature (e.g., 37°C for 1-2 hours). Ensure complete removal of the reducing agent post-reduction via a desalting column. | Incomplete reduction of interchain disulfide bonds results in fewer available free thiols for conjugation, directly leading to a lower DAR. |
| Insufficient or Inactive Linker-Payload | Increase the molar ratio of the linker-payload to the antibody. Use a freshly prepared solution of the linker-payload, as maleimides can degrade in solution. Confirm the purity of the linker-payload. | A higher molar excess drives the conjugation reaction towards completion. Degraded or impure linkers will have reduced reactivity. |
| Suboptimal Reaction pH | Ensure the conjugation buffer pH is strictly maintained between 6.5 and 7.5. Use a well-buffered system (e.g., PBS). | Thiol-maleimide coupling is most efficient and specific in this pH range. At pH > 7.5, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols. |
| Inconsistent Reaction Conditions | Systematically optimize the reaction time and temperature. Ensure all batches are run under identical conditions. Avoid premature quenching of the reaction. | Longer reaction times or higher temperatures can increase conjugation, but may also promote aggregation. Consistency is key for reproducibility. |
| Linker-Payload Solubility Issues | Introduce a small amount (e.g., <10%) of a compatible organic co-solvent like DMSO or DMF to improve the solubility of a hydrophobic linker-payload. | Poor solubility of the linker-payload in the aqueous buffer reduces its availability to react with the antibody. |
Problem: High Level of Aggregation in Final ADC Product
Aggregation can compromise the safety and efficacy of an ADC.
| Possible Cause | Troubleshooting Steps & Optimization | Rationale |
| Payload-Induced Hydrophobicity | Use a lower linker-payload to antibody ratio to target a lower average DAR. Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design. | Many cytotoxic payloads are highly hydrophobic. Attaching too many can expose hydrophobic patches on the antibody surface, leading to aggregation. |
| Suboptimal Buffer Conditions | Screen different buffer formulations and pH values. Ensure the antibody concentration is not excessively high during conjugation. | The stability of the antibody and the resulting ADC is highly dependent on the buffer environment. |
| Destabilization from Disulfide Reduction | For ADCs produced via interchain disulfide reduction, consider using disulfide re-bridging technologies to maintain the antibody's structural integrity. | The reduction of interchain disulfides can destabilize the antibody structure, making it more prone to aggregation, especially when conjugated with hydrophobic drugs. |
Experimental Protocols & Data
Impact of Reaction Parameters on Average DAR
The following table summarizes experimental data on how various reaction parameters can be modulated to achieve a target DAR. Data is synthesized from studies optimizing conjugation with next-generation maleimide linkers.
| Parameter Varied | Condition 1 | Avg. DAR 1 | Condition 2 | Avg. DAR 2 | Condition 3 | Avg. DAR 3 |
| Temperature | 4°C | 1.3 | 20°C | 1.7 | 37°C | Risk of Aggregation |
| Linker:Antibody Molar Ratio | 8 equivalents | 1.7 | 15 equivalents | 2.7 | 30 equivalents | 3.6 |
| Organic Co-Solvent | DMSO | 1.2 | 1,4-Dioxane | 1.3 | DMF | 1.7 |
| Reaction Time (at 20°C) | 1 hour | 2.7 | 3 hours | 4.0 | 5 hours | No Improvement |
Protocol 1: General Workflow for Cysteine-Based ADC Conjugation
This protocol outlines the fundamental steps for producing a cysteine-conjugated ADC.
Caption: General experimental workflow for cysteine-based conjugation of an ADC.
Protocol 2: DAR Characterization by HIC
Objective: To determine the average DAR and distribution of ADC species.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Apply a decreasing salt gradient (from Mobile Phase A to Mobile Phase B). The most hydrophobic species (higher DAR) will elute last.
-
Detection: Monitor the elution profile at 280 nm.
-
Analysis: Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * Number of Drugs on Species) / 100
This technical guide provides a foundational framework for optimizing and troubleshooting the DAR of maleimide-based ADCs. For specific applications, further optimization of the outlined protocols will be necessary.
References
Technical Support Center: Preventing Side-Chain Modifications
Welcome to the technical support center for troubleshooting and preventing side-chain modifications during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common problems related to unwanted side-chain modifications. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions and preventative measures.
Issue 1: Aspartimide Formation
Q: My HPLC chromatogram shows a cluster of unexpected peaks close to my main product, and mass spectrometry indicates a mass corresponding to the desired peptide. What could be the cause?
A: This is a classic symptom of aspartimide formation, a major side reaction in Fmoc-SPPS. It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate can then be hydrolyzed to a mixture of α- and β-aspartyl peptides, or be attacked by piperidine (B6355638) to form piperidide adducts.[1] This side reaction is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2]
Root Causes & Solutions:
-
Sequence-Dependent Cyclization: Peptides with sequences like Asp-Gly are highly susceptible due to the lack of steric hindrance from the adjacent residue.[1]
-
Prolonged Base Exposure: Extended Fmoc deprotection times with piperidine increase the risk.[2]
-
Elevated Temperature: High temperatures during coupling or deprotection can accelerate aspartimide formation.[2]
Preventative Strategies:
-
Modify Deprotection Conditions: Add an acidic additive like 0.1 M HOBt or formic acid to the 20% piperidine/DMF deprotection solution. Alternatively, using a weaker base such as piperazine (B1678402) can suppress the side reaction.
-
Use Backbone Protection: Incorporate a protecting group on the backbone nitrogen of the residue following Asp, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group. This physically blocks the cyclization.
-
Use Sterically Hindered Side-Chain Protection: Replace the standard tert-butyl (tBu) protecting group on Asp with a bulkier group like 3-methylpent-3-yl (Mpe).
Issue 2: Oxidation of Methionine and Tryptophan
Q: I'm observing a +16 Da mass addition to my peptide containing Methionine (Met) or Tryptophan (Trp). What is happening and how can I prevent it?
A: This mass shift is characteristic of oxidation. The thioether side chain of Methionine is readily oxidized to methionine sulfoxide (B87167) (Met(O)), and the indole (B1671886) ring of Tryptophan can also be oxidized. This primarily occurs during the final acidolytic cleavage step with Trifluoroacetic Acid (TFA).
Preventative Strategies:
-
Use Scavengers in the Cleavage Cocktail: Scavengers are nucleophilic compounds added to the TFA mixture to trap reactive species that cause oxidation. For Met-containing peptides, adding dithiothreitol (B142953) (DTT) or using a combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) is effective.
-
Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Protect the Tryptophan Side Chain: For Trp, using an acid-stable protecting group on the indole side chain, such as Fmoc-Trp(Boc)-OH, is the most effective way to prevent both oxidation and alkylation.
Post-Synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine. A common method is to treat the purified peptide with a solution of ammonium iodide and dimethyl sulfide.
Issue 3: Racemization of Cysteine and Histidine
Q: My HPLC analysis shows a broadened peak or a distinct doublet for my Cysteine-containing peptide. What is the likely cause?
A: This observation strongly suggests the formation of a diastereomer, which for Cysteine (Cys) or Histidine (His), is most commonly due to racemization at the α-carbon during the coupling step. The D-epimer of the amino acid is incorporated instead of the natural L-form, leading to a peptide that is difficult to purify from the desired product. Certain bases, like N-methylmorpholine (NMM) and DIPEA, can significantly increase the rate of racemization.
Preventative Strategies:
-
Optimize Coupling Reagents: Use coupling reagent combinations known to suppress racemization, such as DIC/Oxyma or HATU/HOAt. Avoid pre-activation times when using phosphonium (B103445) or aminium-based reagents.
-
Choose the Right Base: If a base is required, use a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) instead of DIPEA or NMM.
-
Control Temperature: Perform the coupling reaction at 0°C and allow it to warm slowly to room temperature.
-
Solvent Choice: Using less polar solvents, such as a 1:1 mixture of CH₂Cl₂-DMF, can reduce racemization compared to neat DMF.
Issue 4: Alkylation of Tryptophan and Other Side Reactions
Q: My mass spectrometry results show unexpected mass additions of +57 Da or other alkyl groups on my Tryptophan-containing peptide after cleavage. What is the source of this modification?
A: During the final TFA cleavage, carbocations are generated from the acid-labile side-chain protecting groups (e.g., tert-butyl from tBu) and the resin linker. These highly reactive cations can alkylate the nucleophilic indole ring of Tryptophan. Methionine and Cysteine are also susceptible to this side reaction. In some cases, the linker itself can fragment and alkylate the peptide.
Preventative Strategies:
-
Use a Scavenger Cocktail: The most effective way to prevent alkylation is to use a cleavage cocktail containing scavengers that trap these carbocations. Triisopropylsilane (TIS) is a highly effective scavenger for tert-butyl cations. For peptides containing Trp, Cys, or Met, cocktails containing 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) are recommended.
-
Protect the Tryptophan Indole Ring: Using Fmoc-Trp(Boc)-OH provides robust protection for the indole side chain against alkylation during cleavage.
-
Two-Step Cleavage: For particularly sensitive peptides, a two-step cleavage protocol can be employed. First, the side-chain protecting groups are removed while the peptide is still attached to the resin, followed by cleavage from the support.
Issue 5: Arginine Lactam Formation
Q: I'm observing deletion sequences of Arginine in my final peptide. What could be causing this incomplete coupling?
A: This issue is often caused by δ-lactam formation. During the activation step for coupling, the activated carboxyl group of the Arginine (Arg) residue can be attacked by its own side-chain guanidino group, forming a stable six-membered lactam. This intramolecular cyclization consumes the activated amino acid, preventing it from coupling to the growing peptide chain. This is particularly problematic when using mono-protected Arg derivatives like Fmoc-Arg(Pbf)-OH.
Preventative Strategies:
-
Choice of Protecting Group: Using the NO₂ protecting group for the Arg side chain has been shown to prevent the formation of δ-lactam.
-
Optimize Coupling Conditions: Using a carbodiimide-based coupling agent without an auxiliary base can help minimize the undesired intramolecular cyclization.
-
Solvent Polarity: The choice of solvent can influence the rate of lactam formation. Systematically varying the composition of binary solvent mixtures can be a tool to mitigate this side reaction.
Data Summary
Table 1: Comparison of Common Cleavage Cocktails and Their Applications
The selection of the right cleavage cocktail is critical for minimizing side reactions. The table below summarizes common cocktails and their recommended uses based on the presence of sensitive amino acid residues.
| Reagent Cocktail | Composition (v/v/v) | Primary Application / Notes | Sensitive Residues Addressed |
| Standard | 95% TFA / 2.5% Water / 2.5% TIS | General purpose, low-odor cocktail for peptides without highly sensitive residues. | Tyr |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, universal cocktail for peptides with multiple sensitive residues. | Arg(Pmc/Mtr), Cys, Met, Trp, Tyr |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Specifically designed for peptides containing sulfonyl-protected Arginine (Pbf, Pmc). | Arg(Pbf/Pmc), Cys, Met, Trp, Tyr |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An alternative to Reagent K with reduced thiol content. | Cys, Met, Trp, Tyr |
Key Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol describes the final step of SPPS for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5, v/v/v), freshly prepared
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove any residual DMF and dry under vacuum.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per 0.5 g of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The reaction time may need optimization depending on the specific protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Coupling of Fmoc-Cys(Trt)-OH with Reduced Racemization
This protocol is optimized for coupling Cysteine while minimizing the risk of racemization.
Materials:
-
Peptide-resin (Fmoc-deprotected)
-
Fmoc-Cys(Trt)-OH (3 eq)
-
Oxyma Pure® (3 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq)
-
DMF, DCM
Procedure:
-
Swell the peptide-resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly.
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq) and Oxyma Pure® (3 eq) in DMF.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Add DIC (3 eq) to the amino acid solution to begin the activation. Pre-activate for 5-10 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue reacting for an additional 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Once complete, wash the resin with DMF (5x) and DCM (3x) before proceeding to the next cycle.
Visualized Workflows
Caption: Decision workflow for selecting an appropriate TFA cleavage cocktail.
Caption: Strategies for preventing aspartimide formation during Fmoc-SPPS.
References
Validation & Comparative
A Comparative Guide to HPLC and Mass Spectrometry for Antibody-Drug Conjugate Analysis
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. This inherent complexity, however, presents significant analytical challenges. A multi-faceted analytical approach is crucial to ensure the safety, efficacy, and consistency of these promising drugs. This guide provides an objective comparison of key High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques used for the characterization of ADC constructs, supported by experimental data and detailed protocols.
Key Analytical Techniques and Their Applications
The characterization of ADCs involves a suite of analytical methods to assess critical quality attributes (CQAs). The primary techniques discussed in this guide are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase Liquid Chromatography (RPLC), and Native Mass Spectrometry (MS). Each method offers unique advantages for evaluating specific ADC properties, from the crucial drug-to-antibody ratio (DAR) to the presence of aggregates and other variants.
Performance Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific quality attribute being assessed, the developmental stage of the ADC, and the desired level of structural information. The following tables provide a quantitative comparison of the primary HPLC and MS methods used in ADC analysis.
Table 1: Comparison of Techniques for Drug-to-Antibody Ratio (DAR) Determination
| Technique | Principle | Throughput | MS Compatibility | Key Performance Metrics |
| HIC-UV | Separation based on hydrophobicity. | High | Limited (requires MS-compatible salts or offline fraction collection).[1][2] | Reproducibility: Excellent, with Relative Standard Deviations (RSDs) for retention time and peak area typically below 0.1% and 1%, respectively.[3] Accuracy: Average DAR values are generally within 0.32 units of those obtained by MS.[4] |
| RPLC-MS | Separation of reduced antibody chains based on hydrophobicity. | High | Excellent | Accuracy: DAR values are highly comparable to those from HIC.[5] Information: Provides information on drug distribution on light and heavy chains. |
| Native SEC-MS | Separation by size, followed by mass determination of the intact ADC. | High | Excellent | Accuracy: DAR determination shows a linear correlation with HIC, with an average difference of around 0.03 DAR units. Versatility: Suitable for a wide range of ADC chemotypes. |
Table 2: Comparison of Techniques for Aggregate and Fragment Analysis
| Technique | Principle | Throughput | MS Compatibility | Key Performance Metrics |
| SEC-UV | Separation based on hydrodynamic radius. | High | Limited (can be coupled with MS-compatible mobile phases). | Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be as low as 15 µg/mL and 31 µg/mL, respectively. Reproducibility: Excellent, with RSDs for retention time and peak area below 0.04% and 1%, respectively. |
| HIC-UV | Can separate aggregates from monomers based on hydrophobicity differences. | High | Limited | Resolution: Can provide high-resolution separation of aggregates and fragments. |
| Native MS | Direct measurement of the mass of intact species, including aggregates. | Moderate | N/A (it is the detection method) | Information: Provides mass confirmation of aggregate and fragment species. |
Table 3: Comparison of Techniques for Charge Variant Analysis
| Technique | Principle | Throughput | MS Compatibility | Key Performance Metrics |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | High | Limited (requires volatile, MS-compatible mobile phases). | Resolution: Provides high-resolution separation of acidic and basic variants. |
| Native MS | Separation of ions in the gas phase based on their mass-to-charge ratio under native conditions. | Moderate | N/A | Information: Can unambiguously identify charge variants with minimal mass differences, such as deamidation (+0.98 Da). |
Experimental Workflows and Logical Relationships
Visualizing the analytical workflows is essential for understanding the interplay between different techniques in the comprehensive characterization of ADCs.
Caption: General analytical workflow for ADC characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable data. The following sections provide methodologies for the key experiments discussed in this guide.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their hydrophobicity to determine the drug-to-antibody ratio.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample (~1 mg/mL)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.
-
Inject 10-20 µL of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of species * Number of drugs on species) / 100
Protocol 2: Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC)
Objective: To separate high molecular weight species (aggregates) and low molecular weight species (fragments) from the main ADC monomer.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
ADC sample (~1 mg/mL)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the ADC sample.
-
Run an isocratic elution for 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates (eluting earlier than the monomer) and fragments (eluting later than the monomer).
-
Calculate the percentage of aggregates and fragments relative to the total peak area.
Protocol 3: Intact Mass Analysis by Native SEC-MS
Objective: To determine the intact mass of the ADC and its different drug-loaded forms under non-denaturing conditions.
Materials:
-
SEC column suitable for MS (e.g., ACQUITY UPLC Protein BEH SEC)
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
Mobile Phase: 50 mM Ammonium Acetate, pH 7.0
-
ADC sample (~1 mg/mL) in a volatile buffer
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.2 mL/min.
-
Inject 5 µL of the ADC sample.
-
Perform an isocratic elution directly into the mass spectrometer.
-
Acquire mass spectra in positive ion, native mode over an m/z range of 1000-5000.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.
-
Identify the mass corresponding to the unconjugated antibody and each drug-loaded variant to determine the DAR distribution and average DAR.
Protocol 4: ADC Subunit Analysis by RPLC-MS
Objective: To analyze the light and heavy chains of the ADC after reduction to determine drug distribution.
Materials:
-
Reversed-phase column (e.g., PLRP-S)
-
LC-MS system (UPLC-Q-TOF)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample (~1 mg/mL)
Procedure:
-
Reduce the ADC sample by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Inject the reduced sample onto the RPLC column.
-
Elute the light and heavy chains using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Acquire mass spectra in positive ion mode.
-
Deconvolute the spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance of the different species.
Signaling Pathways and Logical Relationships in ADC Analysis
The comprehensive characterization of an ADC relies on an integrated analytical strategy where the results from orthogonal techniques are used to build a complete picture of the molecule's quality attributes.
Caption: Hierarchical approach to ADC characterization.
This integrated approach, combining chromatographic separations with high-resolution mass spectrometry, provides a robust framework for the in-depth characterization of ADC constructs, ensuring their quality, safety, and efficacy from early development through to manufacturing and clinical use.
References
A Comparative Guide to the Structural Confirmation of Fmoc-Lys(Boc)-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of building blocks is paramount in the synthesis of complex molecules such as antibody-drug conjugates (ADCs). Fmoc-Lys(Boc)-PAB-OH, a commonly used cleavable linker, requires rigorous structural confirmation to ensure the quality and efficacy of the final therapeutic. This guide provides a comparative analysis of analytical techniques for the structural elucidation of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy.
¹H NMR Spectroscopy: A Detailed Look at Molecular Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, multiplicities, and coupling constants of protons, the precise arrangement of atoms can be determined.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Fmoc Group | |||
| Aromatic Protons | 7.89 - 7.30 | Multiplet | A series of signals corresponding to the eight protons of the fluorenyl group. |
| CH | 4.30 | Triplet | The proton at the 9-position of the fluorenyl group. |
| CH₂ | 4.25 | Doublet | The two protons of the methylene (B1212753) bridge. |
| Lysine (B10760008) Moiety | |||
| α-CH | 4.10 - 4.00 | Multiplet | The alpha-proton of the lysine backbone. |
| β-CH₂ | 1.80 - 1.60 | Multiplet | |
| γ-CH₂ | 1.50 - 1.35 | Multiplet | |
| δ-CH₂ | 1.35 - 1.20 | Multiplet | |
| ε-CH₂ | 3.00 - 2.80 | Multiplet | Shifted downfield due to the adjacent nitrogen of the Boc group. |
| Boc Group | |||
| C(CH₃)₃ | 1.38 | Singlet | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group.[1] |
| PAB Linker | |||
| Aromatic Protons | 7.50 - 7.20 | Multiplet | Two doublets corresponding to the four protons of the para-substituted benzene (B151609) ring. |
| CH₂OH | 4.45 | Doublet | The benzylic protons of the alcohol group. |
| OH | 5.15 | Triplet | The hydroxyl proton, which may be broad and exchangeable. |
| Amide & Urethane (B1682113) Protons | |||
| Lys α-NH | 7.80 - 7.60 | Doublet | Amide proton of the lysine alpha-amino group. |
| Lys ε-NH | 6.80 - 6.60 | Triplet | Urethane proton of the lysine epsilon-amino group. |
| PAB NH | 9.80 - 9.60 | Singlet | Amide proton linking the lysine to the PAB moiety. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and temperature.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.
Alternative Structural Confirmation Methods
While ¹H NMR provides the most detailed structural information, other techniques are routinely used, often in conjunction with NMR, for comprehensive characterization.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC-MS | Separates components of a mixture based on their affinity for a stationary phase, followed by mass-to-charge ratio determination. | Purity, molecular weight, and fragmentation pattern of the molecule. | High sensitivity and specificity. Can detect and identify impurities. | Does not provide detailed structural connectivity information like NMR. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's functional groups. | Presence of key functional groups (e.g., C=O, N-H, C-O). | Fast and requires minimal sample preparation. | Provides information on functional groups present but not their specific location within the molecule. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a cornerstone technique for the quality control of synthetic molecules. It provides crucial information about the purity of the sample and confirms its molecular weight.
-
Expected Results: A successful synthesis of this compound would show a major peak in the HPLC chromatogram at a specific retention time. The mass spectrum corresponding to this peak would display the molecular ion ([M+H]⁺ or [M+Na]⁺) consistent with the calculated molecular weight of 573.68 g/mol . Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses of the Fmoc and Boc protecting groups.
Experimental Protocol for HPLC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile (B52724)/water with 0.1% formic acid.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid).
-
Mass Spectrometry: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Data Analysis: Analyze the chromatogram for purity and the mass spectrum for the molecular ion and any fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to verify the presence of key functional groups in the molecule.
-
Expected Results: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the amide and urethane C=O stretches (around 1650-1750 cm⁻¹), N-H stretching of the amides and urethanes (around 3300 cm⁻¹), and C-O stretching frequencies.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Conclusion
For unambiguous structural confirmation of this compound, ¹H NMR spectroscopy is the most powerful and informative technique. However, a comprehensive characterization relies on the synergistic use of multiple analytical methods. HPLC-MS is essential for assessing purity and confirming the molecular weight, while FTIR provides a rapid check for the presence of key functional groups. By employing these techniques in a complementary fashion, researchers and drug developers can ensure the structural integrity of this critical linker, thereby safeguarding the quality and reliability of their final products.
References
A Comparative Guide to the In Vitro Plasma Stability of PAB-Based Linkers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker's stability in systemic circulation is a key determinant of an ADC's therapeutic index, directly impacting its efficacy and potential for off-target toxicity. This guide provides an objective comparison of the in vitro plasma stability of p-aminobenzyl (PAB)-based linkers with other common cleavable and non-cleavable linker technologies, supported by experimental data.
Introduction to PAB-Based Linkers
The most prevalent PAB-based linker is the valine-citrulline-p-aminobenzylcarbamate (vc-PAB) system. This linker is designed to be stable in the bloodstream and to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[1][2] Upon enzymatic cleavage of the dipeptide, a self-immolative cascade is initiated through the PAB spacer, leading to the release of the cytotoxic payload.[1] While vc-PAB linkers exhibit excellent stability in human plasma, their stability in rodent plasma, particularly mouse plasma, can be compromised due to the activity of the enzyme carboxylesterase 1c (Ces1c).[3][4] This species-specific instability is a crucial consideration in preclinical ADC development.
Comparative In Vitro Plasma Stability Data
The following table summarizes quantitative data on the in vitro plasma stability of various ADC linkers. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Specific Linker Example | Plasma Source | Stability Metric (Half-life, t½ or % remaining) | Reference(s) |
| PAB-Based Peptide | Val-Cit-PABC | Human | t½ > 120 h | |
| Val-Cit-PABC | Mouse | ~70% payload loss after 14 days | ||
| Val-Cit-PABC | Mouse | t½ = 80 hours | ||
| Phe-Lys-PABC | Human | t½ = 30 days | ||
| Phe-Lys-PABC | Mouse | t½ = 12.5 hours | ||
| EVCit-PABC | Mouse | Almost no linker cleavage after 14 days | ||
| Hydrazone | Phenylketone-derived hydrazone | Human & Mouse | t½ = 2 days | |
| Carbonate | Carbonate | Human | t½ = 36 h | |
| Pyrophosphate | Pyrophosphate diester | Mouse & Human | Extremely high stability (> 7 days) | |
| Silyl Ether | Silyl ether | Human | t½ > 7 days | |
| Sulfatase-cleavable | Aryl sulfatase | Mouse | High stability (> 7 days) |
Alternatives to PAB-Based Linkers
Several alternative linker technologies have been developed to address the limitations of traditional PAB-based linkers and to offer different release mechanisms and stability profiles.
-
Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor microenvironments. They generally exhibit high plasma stability and the hydrophilic nature of the glucuronide moiety can help reduce ADC aggregation.
-
Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.
-
Non-Cleavable Linkers: These linkers, such as those based on maleimidocaproyl (mc), remain intact, and the payload is released upon lysosomal degradation of the antibody backbone. They typically offer high plasma stability.
-
Novel Peptide Linkers: To improve stability in mouse plasma, novel peptide sequences have been explored. For example, the glutamic acid-valine-citrulline (EVCit) linker has demonstrated significantly enhanced stability in mouse plasma compared to the conventional Val-Cit linker.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the in vitro plasma stability of an ADC.
Objective: To determine the rate of drug deconjugation or linker cleavage of an ADC in plasma over a specified time course.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Pooled plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) stored at -80°C
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
Reagents for sample preparation for LC-MS analysis (e.g., reducing agents, solvents)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Thawing and Preparation: Thaw the plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in a suitable buffer.
-
Incubation: Spike the ADC into the plasma at a final concentration of, for example, 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, 168 hours). The "0 hour" sample should be collected immediately after adding the ADC to the plasma and processed immediately to represent the baseline.
-
Sample Processing: At each time point, stop the reaction, typically by freezing the aliquot at -80°C. To analyze the ADC, it can be enriched from the plasma matrix using immunoaffinity capture.
-
Analysis by LC-MS: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) or to quantify the amount of released payload. A decrease in the average DAR over time indicates linker cleavage and payload loss.
Experimental Workflow Diagram
Caption: Workflow of an in vitro plasma stability assay for ADCs.
Signaling Pathway of PAB-Based Linker Cleavage
Caption: Mechanism of payload release from a vc-PAB linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Antibody-Drug Conjugates with Cathepsin B-Cleavable Linkers in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cathepsin B-Cleavable Linkers in ADCs
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of payload release at the tumor site.[1][2]
Enzymatically cleavable linkers, such as those containing peptide sequences recognized by lysosomal proteases, are designed to be stable in the bloodstream and release their payload upon internalization into cancer cells.[2][3] Cathepsin B, a lysosomal protease often overexpressed in tumor cells, is a common target for these linkers.[4][5] The most prevalent cathepsin B-cleavable linker is the valine-citrulline (Val-Cit) dipeptide, often used in conjunction with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[2][4] Upon cleavage of the dipeptide by cathepsin B within the lysosome, the PAB spacer spontaneously releases the unmodified cytotoxic payload.[4]
The Fmoc-Lys(Boc)-PAB-OH linker represents a variation of this theme, incorporating a lysine (B10760008) residue instead of citrulline. While direct efficacy data is lacking, its mechanism of action is predicted to be similar to other PAB-based peptide linkers.
Mechanism of Action: ADC with Cathepsin B-Cleavable Linker
The following diagram illustrates the general mechanism of action for an ADC equipped with a cathepsin B-cleavable peptide-PAB linker.
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Tightrope of Targeted Therapy: A Comparative Guide to Assessing Off-Target Toxicity of ADCs with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted cytotoxicity to cancer cells while sparing healthy tissues. Central to their design is the linker, the chemical bridge between the monoclonal antibody and the potent payload. Cleavable linkers, engineered to release their cytotoxic cargo in the tumor microenvironment, are a cornerstone of many successful ADCs. However, this controlled release mechanism also presents a critical challenge: the potential for premature cleavage and subsequent off-target toxicity, which can lead to dose-limiting toxicities and therapeutic failure.
This guide provides a comprehensive comparison of methodologies to assess the off-target toxicity of ADCs with cleavable linkers, supported by experimental data and detailed protocols. Understanding and mitigating these off-target effects is paramount to developing safer and more effective ADC therapies.
The Double-Edged Sword: Understanding Off-Target Toxicity with Cleavable Linkers
The primary cause of off-target toxicity with cleavable linker-based ADCs is the premature release of the cytotoxic payload into systemic circulation.[1] This can occur due to the instability of the linker in the bloodstream or cleavage by enzymes present in healthy tissues.[2] Once liberated, the free payload can diffuse into and damage healthy cells, leading to a range of adverse effects, including hematological toxicities, hepatotoxicity, and peripheral neuropathy.[3]
A key mechanism contributing to both on-target efficacy and off-target toxicity is the "bystander effect."[4] This phenomenon occurs when the released, membrane-permeable payload diffuses from the target cancer cell to kill adjacent, antigen-negative cells. While beneficial for treating heterogeneous tumors, this effect can also harm nearby healthy cells if the payload is released in non-tumor tissues.[5]
In contrast, ADCs with non-cleavable linkers generally exhibit a more favorable safety profile due to their increased plasma stability. These linkers rely on the complete lysosomal degradation of the antibody to release the payload, a process largely confined to target cells. However, this often comes at the cost of a reduced bystander effect, potentially limiting their efficacy in certain tumor types.
Comparative Analysis of Linker Performance
The choice of linker chemistry significantly influences an ADC's therapeutic index. The following tables summarize quantitative data from preclinical studies, offering a comparative overview of different linker strategies. It is important to note that direct comparisons can be challenging due to variations in experimental setups.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Types
| ADC Component | Linker Type | Cell Line | IC50 (pM) | Reference |
| Trastuzumab-MMAE | β-galactosidase-cleavable | HER2+ | 8.8 | |
| Trastuzumab-MMAE | Val-Cit (cleavable) | HER2+ | 14.3 | |
| Kadcyla® (T-DM1) | Non-cleavable | HER2+ | 33 | |
| Anti-HER2 ADC | Sulfatase-cleavable | HER2+ | 61 | |
| Anti-HER2 ADC | Val-Ala (cleavable) | HER2+ | 92 | |
| Anti-HER2 ADC | Non-cleavable | HER2+ | 609 |
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC | Linker Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Araris Anti-HER2 ADC (DAR4) | Site-specific cleavable | JIMT-1 (Breast Cancer) | 2 x 10 mg/kg | Superior to T-DXd, tumor eradication | |
| Trastuzumab Deruxtecan (T-DXd, DAR8) | Cleavable | JIMT-1 (Breast Cancer) | 2 x 5 mg/kg (payload-adjusted) | Limited TGI, tumor regrowth ~day 21 | |
| 2A5-MMAE | Cleavable | Mouse Xenograft | 20 mg/kg | Significant tumor growth inhibition | |
| Isotype Control-MMAE | Cleavable | Mouse Xenograft | 20 mg/kg | No significant inhibition |
Table 3: Pharmacokinetic Profile of ADCs with Different Linker Stability
| ADC | Linker Type | Animal Model | Key Finding | Reference |
| Trastuzumab-Exo-EVC-Exatecan | Exo-linker (cleavable) | Rat | Superior DAR retention over 7 days compared to T-DXd | |
| Trastuzumab Deruxtecan (T-DXd) | GGFG-linker (cleavable) | Rat | ~50% decrease in DAR within 7 days | |
| Anti-CD22-DM1 | SPP (cleavable, disulfide) | Rat | Faster ADC clearance compared to MCC-DM1 | |
| Anti-CD22-DM1 | MCC (non-cleavable) | Rat | Slower ADC clearance |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in off-target toxicity and its assessment, the following diagrams illustrate key concepts and experimental procedures.
Caption: Mechanism of off-target toxicity and the bystander effect.
Caption: Workflow for in vitro assessment of ADC off-target toxicity.
Detailed Experimental Protocols
Accurate assessment of off-target toxicity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assays (MTT/XTT)
Objective: To determine the cytotoxic potency (IC50) of an ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a suitable software.
Colony Forming Cell (CFC) Assay
Objective: To assess the toxicity of an ADC on hematopoietic progenitor cells, a key indicator of potential hematological toxicity.
Materials:
-
Human or mouse bone marrow mononuclear cells or enriched hematopoietic stem and progenitor cells (HSPCs)
-
Methylcellulose-based medium supplemented with appropriate cytokines
-
ADC and control articles
-
35 mm culture dishes
-
Inverted microscope
Protocol:
-
Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood.
-
Treatment: Incubate the cells with various concentrations of the ADC for a specified period.
-
Plating: Mix the treated cells with the methylcellulose-based medium and plate in 35 mm culture dishes.
-
Incubation: Incubate the dishes for 14-16 days in a humidified incubator to allow for colony formation.
-
Colony Counting: Enumerate and classify the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
-
Data Analysis: Calculate the percent inhibition of colony growth for each ADC concentration compared to the untreated control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Equipment for blood collection and analysis
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the animals into treatment groups.
-
ADC Administration: Administer the ADC, vehicle, and control ADCs to the respective groups via an appropriate route (e.g., intravenous).
-
Monitoring:
-
Efficacy: Measure tumor volume with calipers at regular intervals.
-
Toxicity: Monitor animal body weight, clinical signs of toxicity, and perform hematological and clinical chemistry analysis on blood samples.
-
-
Endpoint: The study concludes when tumors in the control group reach a specified size or when significant toxicity is observed.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and analyze survival data. Compare toxicity parameters between treatment groups.
Conclusion
The assessment of off-target toxicity is a critical component of the preclinical development of ADCs with cleavable linkers. A multi-pronged approach, incorporating a suite of in vitro and in vivo assays, is essential to thoroughly characterize the safety profile of these complex therapeutics. By carefully evaluating linker stability, bystander effects, and impacts on healthy tissues, researchers can identify ADC candidates with an optimized therapeutic window. The methodologies and comparative data presented in this guide provide a framework for making informed decisions in the design and selection of next-generation ADCs, ultimately contributing to the development of safer and more effective cancer treatments.
References
- 1. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Lys(Boc)-PAB-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Lys(Boc)-PAB-OH, ensuring the safety of laboratory personnel and adherence to institutional and environmental regulations.
Based on Safety Data Sheets (SDS) for closely related compounds such as Fmoc-Lys(Boc)-OH, this compound is not classified as a hazardous substance.[1][2] However, as with all laboratory chemicals, it should be handled with care, utilizing appropriate personal protective equipment (PPE).[1][2] Disposal must be carried out in accordance with federal, state, and local environmental control regulations.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:
-
Safety Glasses: To protect the eyes from potential splashes.
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Step-by-Step Disposal Protocol
The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste. The primary methods of disposal are for the solid form of the chemical and for solutions containing the chemical.
1. Solid Waste Disposal
Unused, expired, or residual solid this compound should be disposed of as non-hazardous solid chemical waste.
-
Step 1: Segregation. Collect the solid waste in a designated, clearly labeled waste container for non-hazardous solid chemical waste. Do not mix with hazardous waste streams.
-
Step 2: Labeling. The waste container must be clearly and accurately labeled with the full chemical name: "this compound".
-
Step 3: Storage. Keep the waste container tightly closed when not in use and store it in a designated waste accumulation area, away from incompatible materials.
-
Step 4: Institutional Procedures. Follow your institution's specific procedures for the final disposal of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
2. Liquid Waste Disposal
If this compound has been dissolved in a solvent, the disposal method is dictated by the hazards of the solvent.
-
Step 1: Identification. Identify all constituents of the solution. The disposal protocol will be determined by the most hazardous component.
-
Step 2: Segregation. Dispose of the solution in the appropriate liquid waste container, following your institution's guidelines for that specific solvent. For example, if dissolved in a halogenated solvent, it should go into the halogenated waste stream.
-
Step 3: Labeling. Label the liquid waste container with "Hazardous Waste" (if applicable based on the solvent) and list all chemical constituents, including solvents and solutes (e.g., "Waste Dimethylformamide with this compound").
-
Step 4: Storage and Disposal. Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.
3. Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as weigh boats, contaminated paper towels, or gloves, should also be disposed of in the solid chemical waste container.[4]
Quantitative Data Summary
As this compound and its close analogs are not classified as hazardous, there are no specific quantitative exposure limits or disposal thresholds established by major regulatory bodies. Disposal considerations are based on general good laboratory practices for non-hazardous chemical waste.
| Parameter | Value | Regulatory Body |
| GHS Hazard Classification | Not a hazardous substance or mixture | GHS |
| OSHA Hazards | No known OSHA hazards | OSHA |
| Permissible Exposure Limit (PEL) | Not Established | OSHA |
| Threshold Limit Value (TLV) | Not Established | ACGIH |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Fmoc-Lys(Boc)-PAB-OH
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Lys(Boc)-PAB-OH. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is a peptide linker utilized in peptide synthesis.[1] While Safety Data Sheets (SDS) for closely related compounds, such as Fmoc-Lys(Boc)-OH, indicate that it is not classified as a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with care, utilizing appropriate personal protective equipment (PPE).[2][3] Potential routes of exposure include inhalation of dust, skin contact, and eye contact.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[5] Safety glasses with side-shields conforming to EN166 are recommended. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the preparation of solutions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are necessary to prevent skin contact. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Respiratory Protection | Respirator or Local Exhaust Ventilation | Necessary when handling the solid, powdered form to avoid inhalation of fine particles. Use local exhaust ventilation or other engineering controls to keep airborne levels low. |
Operational and Disposal Plan
A systematic workflow ensures that this compound is handled safely from receipt to disposal.
Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound at -20°C in a tightly sealed container.
Handling the Solid Compound:
-
Ensure you are wearing all required PPE as outlined in the table above.
-
Conduct all weighing and handling of the powdered compound within a chemical fume hood or a well-ventilated area to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
Disposal Protocol: The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste.
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the disposal method is determined by the hazards of the solvent. The solution must be disposed of in the appropriate liquid waste container. Do not empty into drains.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and weigh boats, should be collected in a designated hazardous waste container.
-
Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and stored in a designated waste accumulation area.
-
Final Disposal: Follow your institution's specific procedures for the final disposal of chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) office.
Mandatory Procedures: PPE Donning and Doffing
Properly putting on and taking off PPE is critical to its effectiveness and to prevent cross-contamination.
PPE Donning Sequence:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Respirator (if required): If working with the powder outside of a ventilated enclosure, perform a seal check on your respirator.
-
Safety Goggles/Face Shield: Put on safety goggles. If a high risk of splashing is present, add a face shield over the goggles.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
PPE Doffing Sequence:
-
Gloves: Remove gloves using a proper technique (e.g., glove-in-glove) to avoid skin contact with the outer surface. Dispose of them in the designated contaminated waste container.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior. Place it in the designated area for lab laundry or disposal.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
